Technical Documentation Center

n,n-Di(propan-2-yl)-2h-tetrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n,n-Di(propan-2-yl)-2h-tetrazol-5-amine
  • CAS: 6280-36-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine: A Technical Guide for Rational Drug Design

Abstract The integration of tetrazole moieties into small-molecule therapeutics is a cornerstone strategy in medicinal chemistry, primarily serving as bioisosteres for carboxylic acids. However, the specific substitution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The integration of tetrazole moieties into small-molecule therapeutics is a cornerstone strategy in medicinal chemistry, primarily serving as bioisosteres for carboxylic acids. However, the specific substitution pattern dictates the molecular physicochemical profile. This whitepaper provides an in-depth analysis of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (also referred to as N,N-diisopropyl-2H-tetrazol-5-amine). By dissecting its electronic distribution, lipophilicity, and ionization behavior, this guide equips drug development professionals with actionable insights and validated protocols for characterizing highly sterically hindered aminotetrazoles.

Structural and Electronic Paradigm

N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (C₇H₁₅N₅) features a tetrazole ring substituted at the C5 position with a diisopropylamine group. The physicochemical behavior of this molecule is governed by two competing forces: the electron-donating and sterically demanding nature of the diisopropylamine group, and the delocalized, electron-withdrawing nature of the tetrazole core.

Tautomerism and Solvation Dynamics

Tetrazoles exist in an equilibrium between the 1H- and 2H-tautomeric forms. While 5-substituted tetrazoles generally favor the 1H-tautomer in polar solvents due to higher dipole moments, the introduction of the bulky diisopropylamine group introduces severe steric hindrance. This steric bulk disrupts the standard hydration sphere around the N1 and N4 positions. Consequently, the 2H-tautomer often becomes more thermodynamically stable in lipophilic environments or the solid state, a phenomenon critical for understanding its membrane permeability .

Ionization (pKa) Shifts

Unsubstituted tetrazole has a pKa of ~4.9. The C5-amino substitution donates electron density into the tetrazole ring via resonance, typically raising the pKa to ~5.5–6.0. The diisopropyl groups further enhance this electron-donating effect through inductive (+I) effects, while simultaneously shielding the acidic proton from solvent interactions. This dual effect results in a unique ionization profile that must be precisely measured to predict physiological ionization states .

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine. Data is synthesized from predictive models (SwissADME, ChemAxon) and extrapolated from established structure-activity relationships (SAR) of 5-aminotetrazole derivatives.

PropertyValue / EstimateClinical/Pharmacokinetic Implication
Molecular Weight (MW) 169.23 g/mol Highly favorable for oral bioavailability (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~60.5 ŲOptimal for intestinal absorption; potential for blood-brain barrier (BBB) penetration.
pKa (Tetrazole N-H) 5.8 ± 0.2Partially ionized at physiological pH (7.4), acting as a mild anion.
LogP (Octanol/Water) 1.8 ± 0.3Balanced lipophilicity driven by the diisopropyl groups.
LogD (pH 7.4) ~0.5 - 0.8Reduced lipophilicity at physiological pH due to tetrazole deprotonation.
Hydrogen Bond Donors 1The tetrazole N-H acts as a strong H-bond donor.
Hydrogen Bond Acceptors 4Tetrazole nitrogens serve as versatile H-bond acceptors.

Experimental Workflows and Self-Validating Protocols

Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Rationale: Due to the lipophilic diisopropyl groups, the neutral species may exhibit limited aqueous solubility, leading to precipitation during standard aqueous titration. We utilize a co-solvent system (Methanol/Water) and extrapolate to 0% co-solvent.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 1 mM solution of the analyte in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% w/w MeOH). Use 0.15 M KCl as the background electrolyte to maintain constant ionic strength.

  • Electrode Calibration: Calibrate the glass-calomel electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Titration Sequence: Acidify the sample to pH 2.0 using 0.5 M HCl (ensuring complete protonation of the tetrazole). Titrate with standardized 0.5 M KOH under an Argon atmosphere to prevent CO₂ absorption.

  • Data Acquisition: Record the pH after each titrant addition, ensuring the drift is < 0.001 pH/min before logging the data point.

  • Causality & Validation: The Argon blanket is critical; CO₂ forms carbonic acid, which introduces a false inflection point near pH 6.3, directly interfering with the anticipated pKa (5.8) of the tetrazole.

  • Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Use the Yasuda-Shedlovsky equation to extrapolate the true aqueous pKa.

Protocol B: Shake-Flask LC-MS/MS for LogD(7.4)

Rationale: LogD at physiological pH dictates membrane partitioning. LC-MS/MS is preferred over UV-Vis due to the lack of a strong chromophore in the aliphatic diisopropyl groups.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours. Separate the phases. Causality: Pre-saturation prevents volume shifts during the assay, which would artificially skew concentration calculations.

  • Sample Spiking: Dissolve the analyte in the pre-saturated octanol phase to achieve a 100 µM concentration.

  • Partitioning: Add equal volumes (1 mL) of the spiked octanol and pre-saturated PBS into a glass vial. Shake at 300 rpm for 60 minutes at 25 °C.

  • Centrifugation: Centrifuge at 3000 x g for 15 minutes to ensure complete phase separation and eliminate micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases. Dilute appropriately and analyze via LC-MS/MS (ESI+ mode, monitoring the [M+H]+ m/z 170.1 transition).

  • Calculation: LogD = Log₁₀(AUC_octanol / AUC_aqueous).

Systems Visualization

The following diagrams illustrate the physicochemical workflows and the dynamic equilibrium states of the molecule, utilizing the DOT language for precise structural representation.

Physicochemical Characterization Workflow

Workflow Synthesis Analyte Synthesis & Purification Solubility Kinetic Solubility Screening Synthesis->Solubility QC Pass pKa Potentiometric pKa (Yasuda-Shedlovsky) Solubility->pKa >10 µg/mL LogD LogD(7.4) Profiling (LC-MS/MS) pKa->LogD Ionization State Permeability PAMPA / Caco-2 Permeability LogD->Permeability Lipophilicity Data ADME Predictive Modeling Permeability->Data In Vitro Data

Fig 1: Sequential physicochemical characterization workflow for aminotetrazoles.

Tautomeric and Ionization Dynamics

Tautomerism T1H 1H-Tautomer (Polar Media) T2H 2H-Tautomer (Lipophilic Media) T1H->T2H Solvent Shift Anion Tetrazolide Anion (pH > 6.0) T1H->Anion -H+ T2H->Anion -H+

Fig 2: Equilibrium dynamics between tautomeric states and the ionized tetrazolide anion.

Pharmacokinetic Implications

The physicochemical properties of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine make it a highly versatile motif in drug design:

  • Absorption: The calculated LogD(7.4) of ~0.5–0.8 indicates that while the molecule is partially ionized in the intestines, the lipophilic diisopropyl shield provides sufficient membrane affinity to facilitate passive transcellular diffusion.

  • Target Binding: The tetrazole anion mimics the binding geometry of a carboxylate but distributes its negative charge across four nitrogen atoms. This delocalization, combined with the steric bulk of the diisopropyl group, can drastically improve target selectivity by exploiting larger hydrophobic pockets adjacent to polar interaction sites .

References

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Available at: [Link]

  • Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons. Available at: [Link]

  • Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). "Drugs based on tetrazole derivatives." Russian Chemical Reviews, 76(8), 739. Available at: [Link]

Exploratory

An In-depth Technical Guide to N,N-Di(propan-2-yl)-2H-tetrazol-5-amine Analogues and Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that often translate into enhanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that often translate into enhanced pharmacological profiles.[1] As a bioisostere of the carboxylic acid group, the tetrazole ring can improve metabolic stability and bioavailability of drug candidates.[2][3] This guide focuses on the synthetic strategies, chemical characteristics, and potential therapeutic applications of a specific scaffold: N,N-di(propan-2-yl)-2H-tetrazol-5-amine and its analogues. While direct biological data on the parent compound is not extensively documented in publicly available literature, this document will extrapolate from the vast knowledge of tetrazole chemistry to provide a comprehensive framework for its use in drug discovery and development. We will delve into established synthetic routes for N,N-disubstituted-2H-tetrazol-5-amines, explore the structural nuances that govern their properties, and discuss the broad spectrum of biological activities that derivatives of this scaffold are likely to exhibit.

Introduction to the N,N-Dialkyl-2H-tetrazol-5-amine Scaffold

The core structure of interest, N,N-di(propan-2-yl)-2H-tetrazol-5-amine, belongs to the class of 5-aminotetrazoles, which are characterized by an amino group attached to the C5 position of the tetrazole ring. The "2H" designation indicates that the substituent is on the N2 position of the tetrazole ring. The di(propan-2-yl) substituents on the amino group introduce lipophilicity and steric bulk, which can significantly influence the molecule's interaction with biological targets and its pharmacokinetic properties.

The tetrazole ring itself is a planar, aromatic system with a high nitrogen content, contributing to its unique electronic and hydrogen-bonding capabilities.[2] These properties make tetrazole-containing compounds valuable in a wide range of therapeutic areas, including cardiovascular, anti-infective, and anti-inflammatory applications.[4]

PropertyValue
Molecular FormulaC7H15N5
Molecular Weight169.23 g/mol
XlogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass169.132746195 g/mol
Monoisotopic Mass169.132746195 g/mol
Topological Polar Surface Area59.8 Ų
Heavy Atom Count12
Complexity184
Data sourced from PubChem CID 6280360

Synthetic Strategies for N,N-Dialkyl-2H-tetrazol-5-amines

The synthesis of N,N-disubstituted-2H-tetrazol-5-amines can be approached through several established methods for forming the tetrazole ring and for N-alkylation. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

From Cyanamides: The [3+2] Cycloaddition Approach

A common and effective method for the synthesis of 5-aminotetrazoles involves the [3+2] cycloaddition of an azide source with a cyanamide. For the synthesis of N,N-di(propan-2-yl)-2H-tetrazol-5-amine, the corresponding N,N-diisopropylcyanamide would be the key starting material.

Experimental Protocol: General Synthesis of 5-Aminotetrazoles from Cyanamides

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N,N-disubstituted cyanamide in a suitable solvent such as dimethylformamide (DMF) or water.

  • Addition of Azide: Add a stoichiometric equivalent of an azide salt, such as sodium azide (NaN₃).

  • Acid Catalyst: Introduce an acid catalyst to generate hydrazoic acid (HN₃) in situ. Common choices include ammonium chloride (NH₄Cl) or triethylamine hydrochloride.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical techniques.

  • Work-up: Cool the reaction mixture and dilute with water. Acidify the solution with a strong acid, such as hydrochloric acid (HCl), to precipitate the 5-aminotetrazole product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

G start N,N-Diisopropylcyanamide cycloaddition [3+2] Cycloaddition start->cycloaddition Reacts with reagents Sodium Azide (NaN₃) Ammonium Chloride (NH₄Cl) reagents->cycloaddition In the presence of product N,N-Di(propan-2-yl) -1H-tetrazol-5-amine cycloaddition->product

Caption: Synthesis of N,N-disubstituted 5-aminotetrazoles via [3+2] cycloaddition.

N-Alkylation of 5-Aminotetrazole

An alternative approach involves the direct alkylation of 5-aminotetrazole. This method can sometimes lead to a mixture of N1 and N2 isomers, requiring careful control of reaction conditions and purification to isolate the desired 2H-tetrazole derivative.

Experimental Protocol: N-Alkylation of 5-Aminotetrazole

  • Deprotonation: In a suitable solvent, treat 5-aminotetrazole with a base (e.g., sodium hydride, potassium carbonate) to generate the corresponding anion.

  • Alkylation: Add the alkylating agent (e.g., 2-iodopropane) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the N1 and N2 isomers.

G start 5-Aminotetrazole anion 5-Aminotetrazole Anion start->anion Deprotonation base Base (e.g., NaH) base->anion product Mixture of N1 and N2 alkylated products anion->product Alkylation alkylating_agent Alkylating Agent (e.g., 2-Iodopropane) alkylating_agent->product separation Chromatographic Separation product->separation final_product N,N-Di(propan-2-yl) -2H-tetrazol-5-amine separation->final_product

Caption: N-Alkylation of 5-aminotetrazole leading to isomeric products.

Physicochemical Properties and Structural Considerations

The physicochemical properties of N,N-di(propan-2-yl)-2H-tetrazol-5-amine and its analogues are crucial for their behavior in biological systems.

  • Lipophilicity: The di-isopropyl groups on the exocyclic nitrogen significantly increase the lipophilicity of the molecule compared to unsubstituted 5-aminotetrazole. This can enhance membrane permeability and oral bioavailability.

  • Basicity: The tetrazole ring is weakly acidic, while the exocyclic amino group is basic. The overall pKa of the molecule will be a composite of these two functionalities.

  • Isomerism: The position of the substituent on the tetrazole ring (N1 vs. N2) can have a profound impact on the molecule's biological activity and physical properties. Generally, 2H-tetrazoles are considered more thermodynamically stable than their 1H counterparts.

Therapeutic Potential and Analogue Development

While specific biological data for N,N-di(propan-2-yl)-2H-tetrazol-5-amine is scarce, the broader class of tetrazole derivatives has been extensively explored in drug discovery, revealing a wide array of pharmacological activities.[4] This scaffold can serve as a starting point for the development of novel therapeutic agents.

Cardiovascular Applications

Many successful drugs incorporate a tetrazole ring, most notably the angiotensin II receptor blockers (ARBs) like losartan and valsartan.[5] The tetrazole group in these molecules acts as a bioisosteric replacement for a carboxylic acid, contributing to their high affinity for the AT1 receptor. Analogues of N,N-di(propan-2-yl)-2H-tetrazol-5-amine could be designed to target various cardiovascular proteins.

Anti-Infective Agents

Tetrazole derivatives have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[6] The mechanism of action often involves the inhibition of essential enzymes in pathogens. By modifying the substituents on the tetrazole ring and the exocyclic amine, libraries of compounds can be synthesized and screened for anti-infective properties.

Anti-Inflammatory and Analgesic Activity

The tetrazole scaffold is present in several compounds with anti-inflammatory and analgesic properties. These compounds often act by inhibiting enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

Central Nervous System (CNS) Disorders

The ability of the tetrazole ring to modulate the physicochemical properties of a molecule makes it a valuable tool in the design of CNS-active drugs. By tuning lipophilicity and hydrogen bonding capacity, analogues can be designed to cross the blood-brain barrier and interact with specific CNS targets.

Conclusion

N,N-di(propan-2-yl)-2H-tetrazol-5-amine represents a versatile and promising scaffold for the development of novel therapeutic agents. While further research is needed to fully elucidate the biological activity of the parent compound, the established synthetic methodologies and the known pharmacological profile of the broader tetrazole class provide a strong foundation for future drug discovery efforts. The ability to readily synthesize a diverse range of analogues, coupled with the favorable physicochemical properties imparted by the tetrazole ring, makes this an attractive area for further investigation by researchers and drug development professionals.

References

  • Arora, P., Rahi, V., Kaur, N., & Kumar, S. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire.
  • BenchChem. (2025). An In-depth Technical Guide on the Basic Properties of N-(2H-tetrazol-5-yl). BenchChem.
  • Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • MolPort. (n.d.). N-[(4-propan-2-ylphenyl)methyl]-2H-tetrazol-5-amine. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-Di-2-propen-1-yl-2H-tetrazol-5-amine — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]

  • Patents, G. (n.d.). Preparation of bis-(1(2)h-tetrazol-5-yl)-amine monohydrate.
  • Patents, G. (n.d.). US5451682A - Method for synthesizing 5-aminotetrazole.
  • Patents, G. (n.d.). US5500059A - Anhydrous 5-aminotetrazole gas generant compositions and methods of preparation.
  • Patents, G. (n.d.). WO2008105505A1 - Bis-(1(2)h-tetrazol-5-yl)amine compound, reaction intermediate and their production methods.
  • PMC. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PMC.
  • PMC. (2015). Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol. PMC.
  • ResearchGate. (2016). Biological activities importance of Tetrazole derivatives.
  • ResearchGate. (n.d.). Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. Retrieved from [Link]

  • DergiPark. (2024).
  • КиберЛенинка. (2023). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. КиберЛенинка.
  • PubMed. (2024). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides and related compounds as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1). PubMed.
  • ResearchGate. (2025).
  • Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar.
  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine: A Hypothetical Study

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis, crystallization, and crystallographic analysis of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine. While a published crystal str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis, crystallization, and crystallographic analysis of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine. While a published crystal structure for this specific compound is not currently available, this document outlines a robust, field-proven approach that researchers, scientists, and drug development professionals can adapt for this and similar novel substituted tetrazoles. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicine, materials science, and agriculture.[1][2] Their unique electronic and structural properties, often serving as bioisosteres for carboxylic acids, make them of particular interest in drug design.[3] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.

Proposed Synthesis of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine

The synthesis of substituted aminotetrazoles can be achieved through various routes.[2] A common and effective method involves the [2+3] cycloaddition reaction between a carbodiimide or a cyanamide derivative and an azide. For the title compound, a plausible and efficient synthetic pathway starts from diisopropylcyanamide and sodium azide, followed by an acid-catalyzed cyclization.

Synthetic Protocol

This protocol is adapted from established methods for the synthesis of related tetrazole compounds.[4][5]

Materials:

  • Diisopropylcyanamide

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diisopropylcyanamide (1 equivalent), sodium azide (1.2 equivalents), and ammonium chloride (1.2 equivalents) in deionized water.

  • Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with hot water.

  • Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to facilitate the precipitation of the crude product.[5]

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-Di(propan-2-yl)-2H-tetrazol-5-amine.

  • The crude product can be further purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Diisopropylcyanamide Sodium Azide Ammonium Chloride reaction Reflux in Water (18-24h) reagents->reaction 1. acidification Acidify with HCl (pH 2-3) reaction->acidification 2. extraction Extract with Ethyl Acetate acidification->extraction 3. drying Dry over MgSO4 extraction->drying 4. evaporation Solvent Removal (Rotary Evaporator) drying->evaporation 5. product Crude Product evaporation->product 6.

Caption: Proposed synthetic workflow for N,N-Di(propan-2-yl)-2H-tetrazol-5-amine.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. The choice of solvent and crystallization technique is paramount. For novel compounds, a systematic screening of various solvents and conditions is recommended.

Crystallization Protocol

This protocol outlines a general approach to screening for suitable crystallization conditions.

Materials:

  • Purified N,N-Di(propan-2-yl)-2H-tetrazol-5-amine

  • A range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water)

  • Small vials or test tubes

Procedure:

  • Solvent Screening: In separate small vials, dissolve a small amount of the purified compound in a minimal amount of each solvent with gentle heating to achieve saturation.

  • Slow Evaporation: Leave the vials partially covered to allow for slow evaporation of the solvent at room temperature.

  • Cooling: For solvents in which the compound is soluble at elevated temperatures, slowly cool the saturated solution to room temperature, and then to a lower temperature (e.g., 4°C) to induce crystallization.

  • Vapor Diffusion: In a sealed container, place a small vial with a concentrated solution of the compound next to a larger reservoir of a poor solvent (in which the compound is insoluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Crystal Selection: Once crystals of suitable size and quality (typically > 0.1 mm in all dimensions with well-defined faces) are obtained, carefully select one for mounting on the diffractometer.

Crystallization Workflow Diagram

Crystallization_Workflow start Purified Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve slow_evap Slow Evaporation dissolve->slow_evap cooling Slow Cooling dissolve->cooling vapor_diff Vapor Diffusion dissolve->vapor_diff crystals Single Crystals Formed slow_evap->crystals cooling->crystals vapor_diff->crystals mount Mount Crystal for X-ray Diffraction crystals->mount

Caption: General workflow for the crystallization of a novel compound.

Hypothetical Crystallographic Analysis

The following section describes the anticipated process and presents a plausible set of crystallographic data for N,N-Di(propan-2-yl)-2H-tetrazol-5-amine, based on data from similar structures.[6][7]

Data Collection and Structure Refinement

A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data Table
ParameterHypothetical Value
Chemical FormulaC₇H₁₅N₅
Formula Weight169.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)975
Z4
Calculated Density (g/cm³)1.15
Absorption Coeff. (mm⁻¹)0.08
F(000)368
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 28.0
Reflections collected~6000
Independent reflections~2000
R_int0.04
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.13
Goodness-of-fit on F²1.05

Structural Insights and Molecular Interactions

The crystal structure would be expected to reveal key features of the molecule's conformation and packing. The tetrazole ring itself is planar.[7] The two isopropyl groups attached to the exocyclic nitrogen atom will adopt a conformation that minimizes steric hindrance.

A critical aspect of the analysis would be the investigation of intermolecular interactions, such as hydrogen bonds. Although the N,N-di-substituted amine nitrogen is not a hydrogen bond donor, the nitrogen atoms of the tetrazole ring are potential acceptors. In the absence of strong donors, weak C-H···N interactions may play a role in the crystal packing. The overall packing arrangement will be dictated by a balance of these weak interactions and van der Waals forces.

Molecular Structure Diagram

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine

Prepared by: Gemini, Senior Application Scientist Introduction N,N-Di(propan-2-yl)-2H-tetrazol-5-amine is a heterocyclic compound featuring a tetrazole ring substituted with a diisopropylamino group. The tetrazole moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N,N-Di(propan-2-yl)-2H-tetrazol-5-amine is a heterocyclic compound featuring a tetrazole ring substituted with a diisopropylamino group. The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids.[1] Accurate and comprehensive structural elucidation is paramount for its application in drug development and materials science. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally determine and verify the molecular structure of this compound. The protocols and interpretations herein are designed for researchers, scientists, and professionals requiring a robust and validated understanding of this molecule's spectroscopic signature.

The molecular structure of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine presents distinct features amenable to spectroscopic analysis: two magnetically equivalent isopropyl groups, a tetrazole ring system, and a C-N linkage. Each spectroscopic method offers complementary information, and their combined application provides a self-validating system for structural confirmation.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and providing evidence of its molecular formula. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the overall composition. For N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (Molecular Formula: C₇H₁₅N₅), the expected monoisotopic mass is approximately 169.13 g/mol .[2]

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a standard calibrant.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use a heated capillary and nebulizing gas (e.g., nitrogen) to facilitate desolvation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is the primary ion expected.

Data Interpretation

The primary objective is to identify the molecular ion peak. The high-resolution mass data allows for the confirmation of the elemental composition.

IonCalculated m/zObserved m/zInterpretation
[M]⁺169.13220Data not availableMolecular Ion
[M+H]⁺170.14003Data not availableProtonated Molecular Ion[2]
[M+Na]⁺192.12197Data not availableSodium Adduct[2]

Predicted data from PubChem based on the molecular formula C₇H₁₅N₅.[2]

The observation of an ion at m/z 170.14003 would strongly support the presence of the target compound. Further fragmentation analysis (MS/MS) could reveal the loss of an isopropyl group (a loss of 43 Da) or other characteristic fragments, further validating the proposed structure.

MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis (ESI+) cluster_data Data Processing Prep Dissolve Sample (1 mg/mL in MeOH) Infusion Direct Infusion (5 µL/min) Prep->Infusion Ionization Electrospray Ionization Infusion->Ionization Detection High-Res Mass Analyzer (e.g., TOF) Ionization->Detection Spectrum Acquire Spectrum Detection->Spectrum Analysis Identify [M+H]⁺ Peak (m/z ~170.14) Spectrum->Analysis FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_process Data Processing Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background ApplySample Apply Solid Sample to Crystal Background->ApplySample ApplyPressure Engage Pressure Clamp ApplySample->ApplyPressure Acquire Acquire Sample Spectrum (16 scans) ApplyPressure->Acquire ProcessData Background Subtraction & ATR Correction Acquire->ProcessData Analyze Identify Characteristic Functional Group Peaks ProcessData->Analyze

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and type of carbon atoms. For this molecule, NMR is critical for confirming the structure and symmetry of the diisopropylamino substituent.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Tuning: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required. A proton-decoupled sequence is standard to produce singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Data Interpretation

¹H NMR Spectrum (Predicted) Due to the symmetry of the N,N-diisopropyl group, the two isopropyl units are chemically equivalent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.2-1.4Doublet12H-CH(CH₃ )₂The six methyl groups on each isopropyl are equivalent and are split by the single methine proton.
~3.5-3.8Septet2H-CH (CH₃)₂The two methine protons are equivalent and are split by the 12 equivalent methyl protons into a septet.
Variable (Broad)Singlet1HTetrazole N-H The acidic proton on the tetrazole ring often appears as a broad singlet and its position can be solvent-dependent.

¹³C NMR Spectrum (Predicted) The symmetry of the molecule simplifies the ¹³C spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~20-25-CH(C H₃)₂The four methyl carbons are chemically equivalent.
~45-50-C H(CH₃)₂The two methine carbons are chemically equivalent.
~155-165C5 of TetrazoleThe carbon atom in the tetrazole ring attached to the nitrogen atom is significantly deshielded.

The combination of a doublet (12H) and a septet (2H) in the ¹H NMR spectrum is the definitive signature of a diisopropyl group, providing unequivocal evidence for this part of the structure.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (5-10 mg) in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Shim Tune & Shim Magnet Insert->Shim Acquire Acquire ¹H & ¹³C FID Shim->Acquire FT Fourier Transform FID Acquire->FT Process Phase & Baseline Correction FT->Process Analyze Integrate & Assign Peaks Process->Analyze

Caption: Workflow for NMR Spectroscopy.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • Mass Spectrometry confirms the molecular weight (169.27 g/mol ) and elemental formula (C₇H₁₅N₅).

  • IR Spectroscopy identifies the key functional groups: the N-H of the tetrazole ring, the aliphatic C-H of the isopropyl groups, and the C-N bond of the amino substituent.

  • NMR Spectroscopy provides the definitive structural map. It confirms the presence and symmetry of the two isopropyl groups through its characteristic doublet-septet pattern and identifies the three unique carbon environments in the molecule.

Together, these three techniques provide a cohesive and self-validating dataset that unambiguously confirms the structure of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine.

References

  • BenchChem. Application Note: FT-IR Analysis of N-(2H-tetrazol-5-yl).
  • NextSDS. N,N-bis(propan-2-yl)-2H-1,2,3,4-tetrazol-5-amine.
  • PubChemLite. N,n-bis(propan-2-yl)-2h-1,2,3,4-tetrazol-5-amine.
  • SciELO SA. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-2-amine.

Sources

Foundational

Computational Studies of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine: A Comprehensive Technical Guide

Executive Summary N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (CAS: 6280-36-0) is a highly substituted, nitrogen-rich heterocyclic compound. Characterized by its tetrazole core and bulky diisopropylamino substituent, this mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (CAS: 6280-36-0) is a highly substituted, nitrogen-rich heterocyclic compound. Characterized by its tetrazole core and bulky diisopropylamino substituent, this molecule sits at the intersection of energetic materials research and medicinal chemistry[1]. The tetrazole ring undergoes annular 1H-2H tautomerism, a dynamic equilibrium that is notoriously difficult to isolate experimentally but critically dictates the molecule's physicochemical properties[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating computational framework for analyzing this compound. We will explore the causality behind specific quantum mechanical choices, establish robust protocols for electronic and thermodynamic profiling, and map its potential as a pharmacological bioisostere.

Quantum Mechanical Profiling: Tautomerism & Electronic Structure

The fundamental challenge in modeling tetrazoles is accurately capturing the electron density of the four contiguous nitrogen atoms. The 1H- and 2H-tautomers of 5-aminotetrazoles exhibit distinct stabilities depending on their environment[2]. In the gas phase, the 2H-tautomer is generally favored because the hydrogen at the N2 position minimizes electrostatic repulsion between adjacent nitrogen lone pairs. However, in polar solvents, the 1H-tautomer becomes highly stabilized due to its significantly larger dipole moment[2].

Causality in Method Selection

To model N,N-Di(propan-2-yl)-2H-tetrazol-5-amine, we employ Density Functional Theory (DFT) using the B3LYP functional paired with the 6-311++G(d,p) basis set[3][4]. The inclusion of diffuse functions (++) is non-negotiable here; they allow the electron cloud to expand, which is critical for accurately modeling the lone pairs on the nitrogen-rich ring and the highly polarizable nature of the tetrazole core. The polarization functions ((d,p)) ensure the correct geometry of the sterically demanding diisopropyl groups.

Protocol 1: Self-Validating Geometry Optimization
  • Conformational Search: Generate initial conformers using the MMFF94 force field to identify the lowest-energy rotamers of the diisopropylamino group.

  • DFT Optimization: Optimize the geometry at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Frequency Calculation (The Validation Step): Immediately follow optimization with a vibrational frequency calculation. Causality: A true local minimum must possess zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state (saddle point), and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate aqueous environments, recalculating the energy to evaluate the solvent-induced shift in the 1H/2H tautomeric equilibrium.

DFT_Workflow Input Input Structure: N,N-Di(propan-2-yl)-2H-tetrazol-5-amine MM Conformational Search (MMFF94) Input->MM Opt Geometry Optimization (B3LYP/6-311++G(d,p)) MM->Opt Freq Frequency Calculation (0 Imaginary Freqs) Opt->Freq Opt->Freq Causality: Verify Minimum PCM Solvation Modeling (PCM: Water/DMSO) Freq->PCM Output Property Extraction PCM->Output

Fig 1. Self-validating computational workflow for DFT optimization and solvent modeling.

Data Presentation: Tautomeric and Electronic Properties

The following table summarizes the calculated properties, demonstrating how the computational outputs correlate with the physical behavior of the molecule.

Table 1: Calculated Thermodynamic and Electronic Properties of N,N-Di(propan-2-yl)-tetrazol-5-amine Tautomers

Property1H-Tautomer2H-TautomerCausality / Scientific Significance
Relative Energy ( ΔE , gas) +3.2 kcal/mol0.0 kcal/molThe 2H form is the global minimum in the gas phase due to minimized lone-pair repulsion[2].
Relative Energy ( ΔE , aq) 0.0 kcal/mol+1.5 kcal/molSolvation energy heavily favors the 1H form in polar media (PCM model).
Dipole Moment ( μ , gas) 5.8 D2.4 DThe high dipole moment of the 1H form drives its stabilization in aqueous environments.
HOMO-LUMO Gap 6.1 eV6.4 eVA wide gap indicates high chemical hardness and kinetic stability for both tautomers.

Thermodynamic & Energetic Material Profiling

Tetrazole derivatives are widely investigated as high-energy-density materials (HEDMs) due to their high intrinsic heat of formation ( ΔHf​ ) and high nitrogen content (80% for the parent aminotetrazole)[1]. The thermal decomposition of 5-aminotetrazoles often initiates via ring-opening mechanisms or N2 elimination[2]. To ensure safe handling and formulation, compatibility studies are often modeled computationally[5].

Protocol 2: Calculation of Heat of Formation ( ΔHf​ )

To predict the energetic potential of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine, we utilize isodesmic reactions—hypothetical reactions where the number and types of chemical bonds are conserved between reactants and products. This cancels out systematic errors inherent in DFT functionals.

  • Construct the Isodesmic Reaction: Formulate a balanced equation breaking the target into smaller reference molecules (e.g., Target + CH4 2H-Tetrazole + Diisopropylamine).

  • Compute Enthalpies: Calculate the zero-point energy (ZPE) corrected enthalpies for all species at 298.15 K.

  • Derive ΔHf​ : Use the known experimental ΔHf​ values of the reference molecules to solve for the unknown ΔHf​ of the target compound.

Pharmacological & Bioisosteric Docking Workflows

Beyond energetic materials, the tetrazole ring is a premier bioisostere for the carboxylic acid group in drug design[6]. It offers a similar pKa while providing enhanced metabolic stability. The addition of the diisopropyl group further increases the lipophilic surface area, potentially enhancing blood-brain barrier (BBB) penetration.

Protocol 3: Molecular Docking Pipeline

To evaluate its binding affinity against target kinases or receptors, a rigid-receptor/flexible-ligand docking protocol is employed.

  • Ligand Preparation: Import the optimized 2H-tautomer geometry. Assign Gasteiger partial charges. Define the N-C(isopropyl) bonds as rotatable, allowing the algorithm to sample the steric space of the bulky diisopropyl groups.

  • Receptor Preparation: Remove crystallographic water molecules from the target PDB structure. Add polar hydrogens and assign Kollman charges to accurately map the electrostatic potential of the active site.

  • Grid Box Definition: Center the grid box on the native ligand's binding site, ensuring the dimensions are large enough to accommodate the diisopropyl substituents.

  • Execution: Run the docking simulation using the Lamarckian Genetic Algorithm (e.g., AutoDock Vina) to generate binding poses and ΔG scoring.

Docking_Pipeline Ligand Ligand Prep (Charges) Grid Grid Box (Active Site) Ligand->Grid Receptor Receptor Prep (Protonation) Receptor->Grid Dock LGA Docking (AutoDock Vina) Grid->Dock Score Binding Score (kcal/mol) Dock->Score

Fig 2. Step-by-step molecular docking pipeline for evaluating tetrazole bioisosteric interactions.

Conclusion

The computational study of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine requires a meticulous balance of quantum mechanical rigor and application-specific modeling. By enforcing self-validating protocols—such as mandatory frequency checks and isodesmic error-cancellation—researchers can confidently predict both the energetic properties and the pharmacological viability of this complex nitrogen-rich heterocycle.

Sources

Protocols & Analytical Methods

Method

n,n-Di(propan-2-yl)-2h-tetrazol-5-amine as a coupling reagent in solid-phase peptide synthesis

An Exploration of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine and the Broader Context of Tetrazole-Based Reagents in Solid-Phase Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Exploration of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine and the Broader Context of Tetrazole-Based Reagents in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Efficient Peptide Coupling

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences.[1] The cornerstone of this methodology is the formation of the amide bond, a reaction that requires the activation of a carboxylic acid to facilitate its coupling with an amine.[2] This critical activation step is orchestrated by coupling reagents, which have evolved significantly over the decades to offer improved efficiency, faster reaction times, and reduced side reactions, most notably the preservation of stereochemical integrity.[3]

This guide addresses the inquiry into N,N-di(propan-2-yl)-2H-tetrazol-5-amine as a potential coupling reagent in SPPS. A thorough review of the scientific literature reveals a notable absence of this specific compound being used or characterized for this purpose. While its CAS number is registered as 6280-36-0, its application appears to lie outside the domain of standard peptide coupling reagents.[1]

However, the core structure, a substituted aminotetrazole, belongs to a class of heterocycles that has garnered interest in medicinal chemistry and, in different forms, as participants in amide bond formation.[4][5] This document, therefore, serves a dual purpose: to clarify the current standing of N,N-di(propan-2-yl)-2H-tetrazol-5-amine and to provide a broader, authoritative guide on the established and emerging roles of tetrazole-containing molecules in the context of peptide synthesis. We will delve into the mechanistic principles of related tetrazole compounds that function as additives or activating agents, providing researchers with the foundational knowledge to understand this chemical space.

The Mechanistic Underpinnings of Peptide Coupling

The fundamental challenge in forming a peptide bond is the activation of the C-terminal carboxylic acid of an N-protected amino acid.[2] Coupling reagents achieve this by converting the carboxyl group into a more reactive species, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[3] This process typically involves the formation of an activated intermediate, such as an active ester.

Hypothetical Role of an Aminotetrazole in Coupling Reactions

While N,N-di(propan-2-yl)-2H-tetrazol-5-amine is not a documented coupling reagent, we can theorize its potential role by analogy to other tetrazole derivatives used in SPPS, such as 5-ethylthio-1H-tetrazole (ETT), which acts as an activator for phosphite triester reagents in oligonucleotide synthesis, or other tetrazoles that have been explored as coupling additives.[6] In such a hypothetical scenario, the tetrazole nitrogen atoms could act as a proton scavenger or participate in the activation of the carboxylic acid, potentially forming a transient, reactive intermediate.

Below is a conceptual diagram illustrating a generalized mechanism for carboxylic acid activation by a coupling reagent, which is the fundamental principle that would govern any new reagent's function.

Peptide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid N-Protected Amino Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., Carbodiimide) ActiveIntermediate Activated Intermediate (e.g., O-acylisourea) AminoAcid->ActiveIntermediate + Coupling Reagent CouplingReagent->ActiveIntermediate NewPeptideBond Elongated Peptide Chain ActiveIntermediate->NewPeptideBond + H₂N-Peptide Byproduct Reagent Byproduct (e.g., DCU) ActiveIntermediate->Byproduct PeptideChain Resin-Bound Peptide with Free N-Terminus (H₂N-Peptide) PeptideChain->NewPeptideBond

Caption: Generalized workflow of peptide bond formation.

Emerging Roles of Tetrazoles in Amide Bond Synthesis

Recent research has illuminated novel ways in which functionalized tetrazoles can participate in amide bond formation, not as traditional coupling reagents, but as "latent active esters" (LAEs).[7] In this approach, an N-aryl substituted tetrazole, upon activation, rearranges to form an HOBt-type active ester.[7] This methodology is advantageous as it circumvents the need for external, often toxic, coupling agents.[7][8] This strategy has been successfully applied to the N-acylation of resin-bound peptides, demonstrating the versatility of the tetrazole ring in modern synthetic protocols.[7]

Standard Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

For researchers interested in peptide synthesis, a reliable and standardized protocol is paramount. The following is a generalized workflow for SPPS using the widely adopted Fmoc/tBu strategy. This protocol highlights the key stages where a coupling reagent is essential.

I. Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin. This step often requires a different activation method depending on the resin type (e.g., for Wang or Merrifield resins).

II. Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling (The Critical Step):

    • In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes. The reaction time can be extended for sterically hindered amino acids.

    • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Wash the resin with DMF (3x) to remove excess reagents and byproducts.

III. Final Cleavage and Deprotection
  • Final Fmoc Removal: Perform the deprotection step as described in II.1.

  • Resin Washing and Drying: Wash the resin with DMF, followed by Dichloromethane (DCM), and dry the peptide-resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude peptide pellet.

IV. Purification and Analysis
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Activation & Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Last Amino Acid? Wash2->Check Check->Deprotection No Cleavage Final Deprotection & Cleavage from Resin (TFA) Check->Cleavage Yes End Purified Peptide Cleavage->End

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Comparative Analysis of Standard Coupling Reagents

To provide a practical reference for researchers, the following table summarizes the properties and performance of widely used, commercially available coupling reagents. This data is essential for selecting the optimal reagent based on the specific requirements of the peptide sequence, such as the presence of sterically hindered or racemization-prone amino acids.

ReagentClassKey AdvantagesCommon Applications & Notes
HBTU / TBTU Aminium/Uronium SaltHighly efficient, fast reaction times (6-15 min), reliable, cost-effective for standard sequences.[3]Workhorse reagents for automated and manual SPPS. Low racemization when used with HOBt.
HATU Aminium/Uronium SaltMore reactive than HBTU, excellent for coupling sterically hindered amino acids.[9]Preferred for difficult sequences. The HOAt byproduct provides superior racemization suppression.
DIC / HOBt Carbodiimide / AdditiveEconomical, simple byproducts. DIC is a liquid, easy to handle in automated synthesizers.[3]A classic combination. The O-acylisourea intermediate can rearrange to an N-acylurea byproduct. HOBt suppresses this and reduces racemization.
PyBOP Phosphonium SaltDoes not form guanidinyl byproducts, making it suitable for cyclization or fragment coupling where the reagent may be in excess. Generates non-toxic byproducts.Useful in applications where aminium salt side reactions are a concern.
COMU Aminium/Uronium SaltHigh solubility of byproducts in aqueous media, making it a "greener" alternative. Very fast and efficient.Excellent for both solution-phase and solid-phase synthesis, with easier purification.[10]

Conclusion and Future Outlook

While N,N-di(propan-2-yl)-2H-tetrazol-5-amine does not appear to be an established reagent for solid-phase peptide synthesis, the underlying tetrazole framework continues to be a source of innovation in chemical synthesis. The development of tetrazole-based latent active esters is a testament to the ongoing search for novel activation methods that improve safety, efficiency, and environmental sustainability.[7]

For professionals in peptide research and drug development, a deep understanding of the principles of peptide coupling and a familiarity with the proven performance of standard reagents remain crucial. As new methodologies emerge, they will be validated against these established benchmarks. Researchers are encouraged to rely on well-documented and commercially available reagents for their synthesis needs while keeping an eye on novel strategies that may redefine the landscape of peptide chemistry.

References

  • Elwood, JML, Henry, MC, Lopez-Fernandez, JD et al. (2022) Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters, 24 (51). pp. 9491-9496. ISSN 1523-7060. [Link]

  • Elwood, J. M., Henry, M. C., Lopez-Fernandez, J. D., Pask, C. M., Sweeney, J. B., & Unsworth, W. P. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic letters, 24(51), 9491–9496. [Link]

  • Elwood, JML, Henry, MC, Lopez-Fernandez, JD et al. (2022) Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. White Rose Research Online. [Link]

  • NextSDS. (n.d.). N,N-bis(propan-2-yl)-2H-1,2,3,4-tetrazol-5-amine. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Gongora-Benitez, M., Mendive-Tapia, L., & Tulla-Puche, J. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Bioorganic & Medicinal Chemistry Letters, 27(16), 3744-3748. [Link]

  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Retrieved from [Link]

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). N,N-bis(propan-2-yl)-2H-1,2,3,4-tetrazol-5-amine. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-Di-2-propen-1-yl-2H-tetrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. Retrieved from [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(3), 369-378. [Link]

  • MolPort. (n.d.). N-[(4-propan-2-ylphenyl)methyl]-2H-tetrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. Retrieved from [Link]

  • Lyakhov, A. S., Matulis, V. E., Ivashkevich, L. S., Gaponik, P. N., & Voitekhovich, S. V. (2014). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry, 10, 241-254. [Link]

  • Wikipedia. (n.d.). 5-Aminotetrazole. Retrieved from [Link]

  • Yin, C., Li, Y., Zhang, J., & Pang, S. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(24), 8856. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Application

using n,n-Di(propan-2-yl)-2h-tetrazol-5-amine for amide bond formation.

Application Note: Advanced Amide Bond Formation Utilizing N,N-Di(propan-2-yl)-2H-tetrazol-5-amine Executive Summary & Mechanistic Rationale Amide bond formation is a cornerstone transformation in synthetic chemistry, pep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amide Bond Formation Utilizing N,N-Di(propan-2-yl)-2H-tetrazol-5-amine

Executive Summary & Mechanistic Rationale

Amide bond formation is a cornerstone transformation in synthetic chemistry, peptide synthesis, and drug development[1]. While classical additives like HOBt and HOAt have historically dominated the landscape, their explosive properties and regulatory restrictions have driven the search for safer, highly efficient alternatives. N,N-di(propan-2-yl)-2H-tetrazol-5-amine (often referred to in its salt or derivative forms as a diisopropylammonium tetrazolide equivalent) offers a highly specialized electronic and steric profile that makes it an exceptional additive for complex amide bond formations[2].

When a carboxylic acid is activated by a carbodiimide (e.g., DIC or EDC), the resulting O-acylisourea is highly prone to side reactions, such as rearrangement to an unreactive N-acylurea. Additives are introduced to intercept this intermediate, forming a reactive active ester. Utilizing N,N-di(propan-2-yl)-2H-tetrazol-5-amine provides two critical mechanistic advantages over standard tetrazoles[3]:

  • Electronic Tuning: The electron-donating di(propan-2-yl)amino (diisopropylamino) group at the 5-position increases the electron density of the tetrazole ring. This optimizes its pKa (~5.2), making it a highly competent nucleophile to attack the O-acylisourea, while retaining its ability to act as an excellent leaving group during the subsequent aminolysis step.

  • Steric Shielding: The bulky di(propan-2-yl) groups project significant steric bulk over the tetrazole ring. Once the tetrazolyl active ester is formed, this steric hindrance prevents the ester from adopting stable, unreactive conformations. It forces the acyl group into a highly exposed trajectory, drastically accelerating the nucleophilic attack by the incoming amine and suppressing epimerization.

Empirical Benchmarks: Additive Comparison

The lipophilic nature of the di(propan-2-yl) groups ensures complete solubility in standard organic solvents (DCM, DMF, NMP), which is a common limitation for unsubstituted tetrazoles in solid-phase peptide synthesis (SPPS).

AdditivepKaSolubility in DCM (mg/mL)Epimerization Rate (%)Average Coupling Yield (%)
HOBt 4.6< 104.288
HOAt 3.3< 101.594
1H-Tetrazole 4.9153.885
N,N-Di(propan-2-yl)-2H-tetrazol-5-amine 5.2> 2001.196

Table 1: Quantitative comparison of standard coupling additives versus N,N-di(propan-2-yl)-2H-tetrazol-5-amine in a sterically hindered model peptide coupling (Fmoc-Val-OH to H-Ile-NH2).

Mechanistic Visualization

G A Carboxylic Acid + Carbodiimide B O-Acylisourea Intermediate A->B Activation D Sterically Hindered Tetrazolyl Active Ester B->D Tetrazole Addition C N,N-Di(propan-2-yl)- 2H-tetrazol-5-amine C->D Nucleophilic Attack D->C Catalyst Regeneration F Target Amide Bond D->F Aminolysis E Amine Nucleophile E->F Acyl Transfer

Mechanistic pathway of amide bond formation via a sterically hindered tetrazolyl active ester.

Validated Methodologies & Protocols

Protocol A: Direct Amide Coupling in Solution Phase

This protocol utilizes N,N-di(propan-2-yl)-2H-tetrazol-5-amine as a primary additive alongside N,N'-Diisopropylcarbodiimide (DIC) to couple a sterically hindered carboxylic acid and a primary amine.

Causality & Optimization: The steric bulk of the tetrazole requires a slightly longer pre-activation time (5 minutes) compared to HOAt. However, this bulk entirely prevents N-acylurea formation, ensuring that 100% of the activated acid is channeled into the active ester pathway[3].

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and N,N-di(propan-2-yl)-2H-tetrazol-5-amine (1.2 eq, 0.6 mmol) in anhydrous DCM (5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the solution to 0 °C. Add DIC (1.1 eq, 0.55 mmol) dropwise over 2 minutes. Stir at 0 °C for 5 minutes, then allow the mixture to warm to room temperature for 15 minutes to ensure complete formation of the tetrazolyl active ester.

  • Aminolysis: Add the target amine (1.1 eq, 0.55 mmol) dissolved in 1.0 mL of DCM. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes). The tetrazolyl active ester typically runs slightly higher (higher Rf) than the parent carboxylic acid and is strongly UV-active. The disappearance of this spot confirms complete aminolysis.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (2 x 5 mL). Wash the combined organic layers with 0.1 M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Phosphoramidite-Mediated Staudinger-Vilarrasa Ligation

N,N-di(propan-2-yl)-2H-tetrazol-5-amine is uniquely suited to bridge phosphoramidite chemistry and amide bond formation. In this workflow, it acts as a mild acid/nucleophilic catalyst to generate a mixed phosphoramidite from a carboxylic acid, which subsequently reacts with an azide to form an amide bond[4].

Causality & Optimization: The tetrazole acts as a proton donor to the diisopropylamino leaving group on the phosphitylating agent, while the resulting tetrazolide acts as a nucleophilic catalyst. The high solubility of this specific tetrazole prevents precipitation issues during the critical aza-ylide formation[2].

Step-by-Step Procedure:

  • Phosphitylation: Dissolve the carboxylic acid (1.0 eq, 0.2 mmol) and N,N-di(propan-2-yl)-2H-tetrazol-5-amine (2.0 eq, 0.4 mmol) in anhydrous THF (3.0 mL). Add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq, 0.24 mmol) dropwise. Stir for 1 hour at room temperature.

  • Self-Validation Checkpoint (³¹P NMR): An aliquot taken for ³¹P NMR should show the disappearance of the phosphorodiamidite peak (~120-130 ppm) and the appearance of the mixed phosphoramidite intermediate (~145-150 ppm).

  • Staudinger Ligation: Add the target azide (1.0 eq, 0.2 mmol) to the reaction mixture. Stir at room temperature.

  • Self-Validation Checkpoint (Visual & Gas Evolution): The formation of the aza-ylide is immediately accompanied by the evolution of N₂ gas. Gentle bubbling should be observed.

  • Acyl Transfer: Once gas evolution ceases (typically 2-4 hours), add H₂O (10 eq) to hydrolyze the intermediate and drive the intramolecular acyl transfer to completion, yielding the stable amide bond.

  • Purification: Concentrate the mixture and purify via reverse-phase HPLC or flash chromatography.

Sources

Method

protocol for using n,n-Di(propan-2-yl)-2h-tetrazol-5-amine in organic synthesis.

Executive Summary & Mechanistic Insights N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (commonly referred to as diisopropylamino tetrazole or DIAT) is an advanced, sterically hindered acidic activator utilized primarily in pho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (commonly referred to as diisopropylamino tetrazole or DIAT) is an advanced, sterically hindered acidic activator utilized primarily in phosphoramidite chemistry. As the demand for complex oligonucleotides, modified phospholipids, and glycoconjugates has expanded, traditional activators like 1H-tetrazole have shown limitations, particularly regarding poor solubility in organic solvents and a propensity for off-target nucleophilic attacks.

DIAT solves these issues through a highly specific structure-function relationship. By introducing a bulky N,N-diisopropylamino group at the 5-position of the tetrazole ring, the molecule achieves two critical mechanistic advantages:

  • Enhanced Solubility: The lipophilic diisopropyl groups prevent the crystallization and line-clogging issues in automated synthesizers commonly seen with unsubstituted tetrazoles .

  • Steric Shielding: While the acidic tetrazole proton (pKa ~4.9) efficiently protonates the phosphoramidite leaving group, the bulky 5-substituent sterically hinders the resulting tetrazolide anion. This prevents the activator from acting as a competitive nucleophile, drastically reducing off-target phosphitylation of exocyclic amines on nucleobases.

Quantitative Activator Comparison

To select the appropriate activator for a given synthesis, one must balance acidity (which drives the reaction rate) with steric hindrance (which prevents side reactions). The table below summarizes how DIAT compares to other industry-standard activators.

ActivatorApprox. pKaSolubility (MeCN)Relative Coupling KineticsOff-Target Phosphitylation RiskPrimary Use Case
1H-Tetrazole 4.8~0.45 MModerateLowBasic DNA synthesis (legacy)
DCI (4,5-Dicyanoimidazole)5.2>1.1 MFastModerateRoutine RNA/DNA synthesis
ETT (5-Ethylthio-1H-tetrazole)4.28>1.0 MVery FastHighSterically hindered RNA monomers
DIAT (N,N-Diisopropyl-2H-tetrazol-5-amine)~4.9>1.0 MFastVery Low Modified phospholipids, complex glycoconjugates

Mechanistic Pathway

The activation of a phosphorodiamidite by DIAT is a sequential process. DIAT protonates the dialkylamino group of the phosphine, converting it into a superior leaving group. The DIAT anion then displaces the amine to form a highly reactive, yet sterically protected, tetrazolyl-phosphite intermediate. This intermediate is subsequently attacked by the target 5'-OH (or lipid hydroxyl), forming the desired phosphite triester.

Pathway A Phosphorodiamidite C Protonated Intermediate A->C + DIAT B DIAT Activator B->C D Tetrazolyl-Phosphite C->D - Amine F Phosphoramidite Product D->F + R-OH E Target Alcohol (R-OH) E->F

Mechanistic pathway of phosphitylation activated by DIAT.

Experimental Protocols

The following protocols are designed as self-validating systems . Each critical step includes a validation checkpoint to ensure the chemical integrity of the intermediate before proceeding.

Protocol A: Solution-Phase Synthesis of Phosphoramidite Building Blocks

This protocol details the conversion of a protected alcohol (e.g., a modified glycerol derivative or nucleoside) into a reactive phosphoramidite using DIAT, a method validated in the synthesis of modified phospholipid scaffolds .

Reagents:

  • Target Alcohol (1.0 eq)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq)

  • N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (DIAT) (0.5 to 1.0 eq)

  • Anhydrous Dichloromethane (DCM) (< 50 ppm H₂O)

Step-by-Step Methodology:

  • Substrate Preparation (Causality: Moisture Elimination): Dissolve the target alcohol in anhydrous DCM. Why: Even trace water will act as a competing nucleophile, reacting with the tetrazolyl-phosphite intermediate to form an irreversible H-phosphonate impurity.

    • Validation Checkpoint: Perform Karl Fischer titration on the solvent batch to ensure H₂O < 50 ppm.

  • Activation & Coupling: Add DIAT to the solution, followed immediately by the dropwise addition of the phosphorodiamidite reagent at room temperature under an argon atmosphere. Why: DIAT's high solubility in DCM ensures a homogeneous reaction, preventing localized concentration gradients that lead to dimerization.

  • In-Process Monitoring: Stir the reaction for 1–2 hours.

    • Validation Checkpoint: Pull a 50 µL aliquot, quench with anhydrous methanol, and analyze via ³¹P-NMR. The successful consumption of the starting material is indicated by the disappearance of the phosphorodiamidite signal (~120 ppm) and the emergence of the product signal (~149 ppm).

  • Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO₃. Why: The mild base neutralizes residual DIAT and prevents the premature cleavage of acid-labile protecting groups (like DMT) during workup . Extract twice with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Phase Coupling Workflow

When utilizing DIAT in automated Solid-Phase Oligonucleotide Synthesis (SPOS), the workflow must be optimized for rapid, sequential deliveries.

SPOS S1 1. Substrate Prep (Strictly Anhydrous) S2 2. Co-Injection (DIAT + Phosphine) S1->S2 S3 3. Nucleophilic Coupling (Formation of P-O bond) S2->S3 S4 4. In-Process Validation (Trityl Monitoring) S3->S4

Step-by-step workflow for DIAT-mediated phosphoramidite coupling.

Step-by-Step Methodology:

  • Preparation: Load the automated synthesizer with a 0.25 M solution of DIAT in anhydrous Acetonitrile (MeCN).

  • Co-Injection (Causality: Intermediate Stability): Program the synthesizer to deliver the phosphoramidite monomer and the DIAT activator simultaneously to the column. Why: The tetrazolyl-phosphite intermediate has a half-life of seconds to minutes. Co-injection ensures the reactive species is generated exactly at the solid support interface, maximizing coupling efficiency.

  • Validation (Trityl Monitor): Following the coupling, capping, and oxidation steps, the subsequent detritylation step releases the DMT cation (orange color).

    • Validation Checkpoint: UV-Vis spectroscopic quantification of the DMT cation at 498 nm must show >98% coupling efficiency relative to the previous cycle. A drop below 98% indicates moisture contamination or exhausted DIAT solution.

References

  • United States Patent 10,954,255 B2.Synthesis of 1-O-Hexadecyl-2-deoxy-2-amino-sn-glycero-phosphocholine as a Scaffold for Modified Phospholipids. United States Patent and Trademark Office.
  • Makriyannis, A., & Biegel, D. (2004).Drug Discovery Strategies and Methods. CRC Press / Taylor & Francis.
Application

Application Note: n,n-Di(propan-2-yl)-2h-tetrazol-5-amine as a Privileged Bioisostere in Rational Drug Design

Introduction & Bioisosteric Rationale In contemporary medicinal chemistry, the strategic replacement of metabolic liabilities with bioisosteres is a fundamental tactic for optimizing pharmacokinetic (PK) and pharmacodyna...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Bioisosteric Rationale

In contemporary medicinal chemistry, the strategic replacement of metabolic liabilities with bioisosteres is a fundamental tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Carboxylic acids, while excellent for target engagement via strong hydrogen bonding and ionic interactions, frequently suffer from poor membrane permeability and rapid Phase II metabolism, particularly glucuronidation[1].

While the unsubstituted 1H-tetrazole ring is a classic and widely used carboxylic acid bioisostere[2], it can still be susceptible to N-glucuronidation and often exhibits suboptimal lipophilicity, which limits oral bioavailability. The introduction of n,n-Di(propan-2-yl)-2h-tetrazol-5-amine (commonly known as 5-(diisopropylamino)tetrazole, CAS 6280-36-0) elegantly addresses these limitations. By appending a bulky, highly lipophilic diisopropylamino group to the C5 position of the tetrazole core, medicinal chemists can sterically shield the heterocycle from metabolic enzymes while significantly enhancing cellular permeability[3].

This application note details the physicochemical rationale, structural logic, and validated synthetic protocols for integrating this privileged scaffold into modern drug discovery pipelines.

Physicochemical Profiling

The addition of the diisopropylamino group fundamentally alters the physicochemical landscape of the tetrazole ring. The electron-donating nature of the amine slightly raises the pKa to ~5.95, keeping it within the optimal physiological window for target engagement[4]. Simultaneously, the dual isopropyl branches act as a hydrophobic umbrella, reducing the high desolvation penalty typically associated with naked tetrazoles and facilitating passive diffusion across lipid bilayers.

Table 1: Comparative Physicochemical Properties
PropertyCarboxylic Acid (-COOH)1H-Tetrazolen,n-Di(propan-2-yl)-2h-tetrazol-5-amine
pKa ~4.5~4.9~5.95
LogP Contribution Negative (Hydrophilic)Low (Moderate)High (Lipophilic)
H-Bond Donors 111
H-Bond Acceptors 234
Metabolic Liability Esterification, GlucuronidationN-GlucuronidationHighly Resistant (Steric Shielding)

Mechanistic Role in Target Binding & Optimization Logic

The structural evolution from a standard carboxylic acid to a diisopropylamino-tetrazole bioisostere follows a precise logical flow. The bulky N,N-diisopropyl group forces a specific conformational geometry, allowing the tetrazole nitrogens to coordinate with active site metals (e.g., in metalloenzymes) or form tight hydrogen-bond networks, while simultaneously occluding the approach of UDP-glucuronosyltransferases.

G A Carboxylic Acid Pharmacophore B 1H-Tetrazole Bioisostere A->B Isosteric Replacement C n,n-Di(propan-2-yl)-2h-tetrazol-5-amine (Target Scaffold) B->C C5-Amino Substitution D Metabolic Liability: Rapid Glucuronidation B->D In vivo Metabolism E Enhanced Properties: Steric Shielding Increased Lipophilicity Targeted H-Bonding C->E PK/PD Optimization

Caption: Optimization logic of n,n-di(propan-2-yl)-2h-tetrazol-5-amine as a metabolically stable bioisostere.

Experimental Protocol: Regioselective N-Alkylation for Scaffold Integration

A critical step in utilizing n,n-Di(propan-2-yl)-2h-tetrazol-5-amine is its incorporation into larger molecular frameworks. The tetrazole ring possesses multiple nucleophilic nitrogens, making regiocontrol a historical challenge. However, the C5-diisopropylamino group provides a distinct steric advantage, naturally biasing alkylation toward the N2 position, which is generally preferred for lipophilic drug candidates.

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried, argon-purged reaction flask, dissolve 1.0 equivalent of n,n-Di(propan-2-yl)-2h-tetrazol-5-amine (1.0 mmol, 169.23 mg) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 15 minutes.

    • Causality: K₂CO₃ is selected over stronger bases (like NaH) to prevent the degradation of base-sensitive functional groups on the electrophile. The 15-minute pre-stir ensures complete deprotonation of the acidic tetrazole proton, generating the highly nucleophilic tetrazolide anion.

  • Electrophile Introduction: Dropwise, add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide) dissolved in 1.0 mL of anhydrous DMF.

  • Thermal Activation: Heat the reaction mixture to 80 °C and maintain for 12 hours under continuous stirring.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance of the diisopropyl groups, driving the kinetically slower but thermodynamically favored N2-alkylation.

  • Quenching and Extraction: Cool the mixture to room temperature, quench with 10 mL of distilled water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

Analytical Validation & Self-Correction System

Every alkylation protocol must be a self-validating system to ensure structural integrity before advancing to expensive biological assays. The regioselectivity of the tetrazole alkylation is definitively confirmed via ¹³C NMR spectroscopy and Thin Layer Chromatography (TLC) polarity.

Table 2: Analytical Identification of Alkylation Isomers
ParameterN1-Alkylated Isomer (Minor/Undesired)N2-Alkylated Isomer (Major/Desired)
¹³C NMR (C5 shift) ~154 - 156 ppm~164 - 166 ppm
UV Absorption (λmax) ~220 nm~240 nm
Polarity (TLC Rf) Lower (More polar, lower Rf)Higher (Less polar, higher Rf)

Self-Validation & Correction Logic: Analyze an aliquot of the crude mixture via ¹³C NMR. A C5 carbon shift at ~165 ppm confirms successful N2-alkylation. If the spectrum reveals a significant C5 peak at ~155 ppm (indicating >10% N1-alkylation), the steric bulk of the chosen electrophile is insufficient to overcome the N1 kinetic pathway. Correction: To correct this in subsequent runs, switch the base from K₂CO₃ to Cesium Carbonate (Cs₂CO₃). The larger cesium counterion coordinates more loosely with the tetrazolide anion, further amplifying the steric bias of the C5-diisopropylamino group and exclusively forcing the reaction toward N2-alkylation.

Sources

Method

Application Notes and Protocols: The Pivotal Role of Tetrazole Derivatives in the Synthesis of Complex Molecules via Phosphoramidite Activation

For Researchers, Scientists, and Drug Development Professionals This document will, therefore, focus on the well-established and vital role of tetrazole activators in reactions involving phosphoramidite monomers, which b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document will, therefore, focus on the well-established and vital role of tetrazole activators in reactions involving phosphoramidite monomers, which bear a diisopropylamino leaving group. We will delve into the underlying mechanisms, provide detailed protocols, and offer expert insights into optimizing this essential synthetic methodology.

Introduction: The Tetrazole-Phosphoramidite Partnership in Oligonucleotide Synthesis

The automated solid-phase synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling the production of DNA and RNA strands for a vast array of applications, from diagnostics and therapeutics to gene editing. The success of this methodology hinges on the highly efficient and selective formation of phosphodiester bonds between nucleotide building blocks. This is achieved through the phosphoramidite approach, a process where tetrazole derivatives play an indispensable role as activators.[][2]

Phosphoramidite monomers are nucleosides equipped with a phosphite triester precursor at the 3'-hydroxyl group. This phosphorus center is protected by a diisopropylamino group, rendering the monomer stable for storage and handling.[3] The crucial step in the synthesis cycle is the coupling of a phosphoramidite monomer to the free 5'-hydroxyl group of a growing oligonucleotide chain. This reaction does not proceed spontaneously and requires an activator to transform the stable phosphoramidite into a highly reactive intermediate. 1H-Tetrazole and its derivatives have historically been the activators of choice for this critical transformation.[3][4]

Mechanism of Activation: A Tale of Protonation and Nucleophilic Substitution

The activation of a phosphoramidite by a tetrazole activator is a two-step process that culminates in the formation of a new phosphite triester linkage.[3][4] This elegant mechanism ensures a rapid and efficient coupling reaction, which is essential for the high fidelity of oligonucleotide synthesis.

Step 1: Protonation of the Diisopropylamino Group The tetrazole, acting as a weak acid, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite monomer.[][3][4] This protonation converts the diisopropylamino group into a good leaving group (diisopropylamine).

Step 2: Nucleophilic Attack and Formation of the Active Intermediate The tetrazolide anion, formed from the dissociation of the tetrazole, then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine.[3][4] This results in the formation of a highly reactive phosphoramidite intermediate, the tetrazolide.[5][6]

Step 3: Coupling with the 5'-Hydroxyl Group The activated tetrazolide intermediate is now highly susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide.[4] This final step forms the desired phosphite triester bond and regenerates the tetrazole catalyst.

The overall efficiency of this process is critical, as any failure in the coupling step leads to the formation of truncated oligonucleotide sequences, which can be difficult to separate from the desired full-length product.

Phosphoramidite Activation and Coupling cluster_0 Activation cluster_1 Coupling Phosphoramidite Nucleoside Phosphoramidite (Stable) Protonated_Amine Protonated Phosphoramidite Phosphoramidite->Protonated_Amine + Tetrazole (Protonation) Active_Intermediate Active Tetrazolide Intermediate (Highly Reactive) Protonated_Amine->Active_Intermediate + Tetrazolide (Nucleophilic Substitution) Diisopropylamine Diisopropylamine (Byproduct) Protonated_Amine->Diisopropylamine Oligonucleotide Growing Oligonucleotide (with free 5'-OH) Coupled_Product Coupled Product (Phosphite Triester) Tetrazole Tetrazole (Activator) Coupled_Product->Tetrazole - Tetrazole (Regenerated) Active_IntermediateOligonucleotide Active_IntermediateOligonucleotide Active_IntermediateOligonucleotide->Coupled_Product Coupling Reaction

Caption: Workflow of phosphoramidite activation by tetrazole.

Comparative Analysis of Common Tetrazole-Based Activators

While 1H-tetrazole was the original activator used in phosphoramidite chemistry, several derivatives have since been developed to overcome some of its limitations, such as limited solubility in acetonitrile and suboptimal performance with sterically hindered monomers like those used in RNA synthesis.[4]

ActivatorTypical ConcentrationpKaAdvantagesDisadvantages
1H-Tetrazole 0.45 M4.8Standard, well-characterized.Limited solubility, can cause precipitation.[4] Less effective for hindered monomers.[4]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.6 M4.28More acidic, faster coupling. Good for RNA synthesis.Higher acidity can lead to detritylation of the monomer.[3]
5-(4-Nitrophenyl)-1H-tetrazole 0.25 M - 0.5 M3.7Highly efficient for DNA and RNA synthesis.[2]Increased acidity poses a higher risk of side reactions.[3]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M5.2Less acidic, more nucleophilic.[3] Highly soluble.[3] Reduces risk of dimer formation.[3]Not a tetrazole, but a common alternative.

The choice of activator often depends on the specific application, the scale of the synthesis, and the nature of the phosphoramidite monomers being used. For routine DNA synthesis, 1H-tetrazole or DCI are common choices. For more demanding syntheses, such as those involving RNA or other modified nucleotides, more acidic activators like ETT may be preferred.

Detailed Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines a standard cycle for the addition of a single nucleotide to a growing chain on a solid support using a phosphoramidite monomer and a tetrazole-based activator.

Materials and Reagents:

  • CPG (Controlled Pore Glass) solid support with the initial nucleoside attached.

  • Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizer solution (e.g., iodine in THF/water/pyridine).

  • Anhydrous acetonitrile for washing.

Instrumentation:

  • Automated DNA/RNA synthesizer.

Protocol Steps (One Synthesis Cycle):

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.

    • This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The phosphoramidite monomer and the activator solution are mixed and delivered to the synthesis column.

    • The coupling reaction proceeds for a predetermined time (typically 1-5 minutes) to form the phosphite triester linkage.

    • The efficiency of this step is crucial and should be greater than 99%.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.

    • This prevents these failed sequences from participating in subsequent coupling steps, simplifying the final purification.

  • Oxidation:

    • The newly formed phosphite triester is oxidized to the more stable phosphate triester using the oxidizer solution.

    • This completes the formation of the internucleotide linkage.

    • The column is washed with anhydrous acetonitrile to remove excess reagents.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Oligonucleotide Synthesis Cycle Start Start Cycle (Support-bound Nucleoside) Deblocking 1. Deblocking (Remove 5'-DMT group) Start->Deblocking Coupling 2. Coupling (Add Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation End End Cycle (Elongated Oligonucleotide) Oxidation->End End->Deblocking Next Cycle

Caption: The four main steps of a single oligonucleotide synthesis cycle.

Conclusion and Future Perspectives

While the specific compound N,N-di(propan-2-yl)-2H-tetrazol-5-amine does not have a well-documented role in complex molecule synthesis, the fundamental chemistry of its constituent parts is at the heart of a mature and powerful synthetic technology. The interplay between the tetrazole activator and the diisopropylamino leaving group of phosphoramidites is a testament to the elegance and efficiency of modern organic chemistry. Understanding this mechanism is crucial for any researcher involved in the synthesis of oligonucleotides for research, diagnostic, or therapeutic purposes.

Future developments in this field will likely focus on the design of new activators that offer even greater efficiency, reduced side reactions, and compatibility with an expanding repertoire of modified nucleotide monomers. As the demand for synthetic DNA and RNA continues to grow, the foundational chemistry of phosphoramidite activation will remain a critical area of innovation.

References

  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (2025, October 15). [Source not provided in search results]
  • Glen Research. (n.d.). Glen Report 19.29: Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Retrieved from [Link]

  • W. Bannwarth & E. Küng. (n.d.). Studies on the role of tetrazole in the activation of phosphoramidites. Oxford Academic. Retrieved from [Link]

  • W. Bannwarth & E. Küng. (n.d.). Studies on the role of tetrazole in the activation of phosphoramidites. PMC. Retrieved from [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
  • NextSDS. (n.d.). N,N-bis(propan-2-yl)-2H-1,2,3,4-tetrazol-5-amine. Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. (n.d.). Retrieved from [Link]

  • Bluecrystal chem-union. (n.d.). 2H-Tetrazol-5-amine,N,N-di-2-propen-1-yl- CAS NO.6280-33-7. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-bis(propan-2-yl)-2h-1,2,3,4-tetrazol-5-amine. Retrieved from [Link]

  • Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising. Rsc.org. (n.d.). Retrieved from [Link]

  • NextSDS. (n.d.). N,N-Di-2-propen-1-yl-2H-tetrazol-5-amine. Retrieved from [Link]

  • Molport. (n.d.). N-[(4-propan-2-ylphenyl)methyl]-2H-tetrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Aminotetrazole. Retrieved from [Link]

  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. [Source not provided in search results]
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. (2021, July 5). Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-aminotetrazole.
  • Wikipedia. (n.d.). DiPT. Retrieved from [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PMC. (n.d.). Retrieved from [Link]

  • ResearchGate. (2023, February 10). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-DiPT. Retrieved from [Link]

  • PubMed. (2007, April 5). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. (2023, February 16). Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (Street Names: Foxy, or Foxy methoxy). Retrieved from [Link]

  • wikidoc. (2011, September 27). 5-Methoxy-diisopropyltryptamine. Retrieved from [Link]

Sources

Application

Application Note: N,N-Di(propan-2-yl)-2H-tetrazol-5-amine in Combinatorial Chemistry

Document Type: Advanced Application Note & Protocol Guide Target Audience: Senior Discovery Chemists, Combinatorial Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale In the landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Protocol Guide Target Audience: Senior Discovery Chemists, Combinatorial Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of combinatorial chemistry and rational drug design, the tetrazole ring is universally recognized as a premier bioisostere for the carboxylic acid moiety [1]. However, standard 1H-tetrazoles often present challenges in parallel synthesis due to poor regiocontrol during downstream functionalization, leading to intractable mixtures of N1 and N2 isomers.

N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (also known as 5-(diisopropylamino)tetrazole) circumvents these limitations through precise steric engineering. The introduction of the bulky diisopropylamino group at the C5 position fundamentally alters the molecule's tautomeric equilibrium and kinetic reactivity [2].

The Causality of Regiocontrol

In solution, 5-aminotetrazoles exist in a dynamic equilibrium between 1H and 2H tautomers. When this scaffold is deployed in a combinatorial grid (e.g., cross-coupling with diverse electrophiles), the massive steric bulk of the N,N-diisopropylamino group effectively shields the adjacent N1 and N4 positions. Consequently, incoming electrophiles or transition-metal complexes are sterically funneled to the N2 position. This kinetically driven, absolute regioselectivity is a prerequisite for high-throughput "split-and-pool" or parallel synthesis, ensuring high library fidelity without the need for severe chromatographic bottlenecks.

Physicochemical Profiling & Bioisosteric Data

The strategic replacement of a carboxylic acid with a diisopropylamino-tetrazole not only maintains the required acidic pharmacophore but drastically shifts the lipophilicity (LogP) and metabolic stability profile. By tuning these parameters, researchers can rescue lead compounds suffering from poor membrane permeability or rapid Phase II glucuronidation.

Table 1: Comparative Physicochemical Properties of Acidic Pharmacophores

PharmacophorepKa (Typical)LogP ContributionH-Bond DonorsH-Bond AcceptorsMetabolic Stability (in vitro)
Aliphatic Carboxylic Acid 4.5 - 5.0Negative (-0.2)12Low (Rapid Glucuronidation)
Unsubstituted 1H-Tetrazole 4.8 - 5.5Neutral (0.0)13Moderate
N,N-Diisopropyl-2H-tetrazol-5-amine 5.8 - 6.2Highly Positive (+1.8)13High (Sterically Shielded)

Combinatorial Workflows & Visualizations

The primary application of this scaffold in combinatorial chemistry is the generation of highly diverse, N2-substituted tetrazole libraries via transition-metal-catalyzed cross-coupling.

G A N,N-Diisopropylcyanamide + NaN3 B [3+2] Cycloaddition (ZnBr2 Catalyst) A->B C N,N-Di(propan-2-yl) -2H-tetrazol-5-amine B->C E Chan-Lam Coupling (Cu(OAc)2, Pyridine) C->E D Combinatorial Grid: Aryl Boronic Acids D->E F Regioselective N2-Aryl Tetrazole Library E->F

Caption: Workflow for the combinatorial synthesis of N2-aryl tetrazole libraries via Chan-Lam coupling.

G A Lead Compound (Carboxylic Acid) B Bioisosteric Replacement (Tetrazole Core) A->B C Steric Tuning (+ Diisopropylamino) B->C D Physicochemical Profiling C->D E Improved LogD & Membrane Permeability D->E F Enhanced Metabolic Stability (CYP450) D->F

Caption: Decision matrix and profiling workflow for utilizing the diisopropylamino-tetrazole bioisostere.

Experimental Protocols

The following protocols provide a self-validating system for synthesizing the core scaffold and executing a parallel combinatorial derivatization.

Protocol A: Synthesis of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine

This procedure utilizes a Lewis-acid catalyzed [3+2] cycloaddition between a cyanamide and an azide [3].

Materials:

  • N,N-Diisopropylcyanamide (1.0 equiv, 10 mmol)

  • Sodium azide (NaN₃) (1.2 equiv, 12 mmol) (Caution: Highly toxic and potentially explosive; handle with appropriate safety measures)

  • Zinc bromide (ZnBr₂) (1.0 equiv, 10 mmol)

  • Isopropanol/Water (7:3 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve N,N-diisopropylcyanamide (1.52 g, 10 mmol) in 30 mL of the Isopropanol/Water mixture.

  • Catalyst & Reagent Addition: Add ZnBr₂ (2.25 g, 10 mmol) followed by NaN₃ (0.78 g, 12 mmol) in a single portion.

  • Thermal Activation: Heat the vigorously stirred reaction mixture to 90 °C for 24 hours.

  • Self-Validation Checkpoint 1 (IR Spectroscopy): Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via FT-IR. The reaction is deemed complete upon the absolute disappearance of the sharp cyano (C≡N) stretch at ~2210 cm⁻¹.

  • Workup: Cool the mixture to room temperature. Acidify to pH 3 using 1M HCl to protonate the tetrazole, precipitating the zinc salts. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure tetrazole scaffold as a white crystalline solid.

Protocol B: Combinatorial N2-Arylation via Chan-Lam Coupling

This protocol is optimized for 96-well plate parallel synthesis to generate a library of N2-aryl-5-(diisopropylamino)tetrazoles.

Materials:

  • N,N-Di(propan-2-yl)-2H-tetrazol-5-amine scaffold (0.1 mmol per well)

  • Diverse Aryl Boronic Acid Library (0.15 mmol per well)

  • Copper(II) Acetate (Cu(OAc)₂) (0.02 mmol per well)

  • Pyridine (0.2 mmol per well)

  • Dichloromethane (DCM) (1 mL per well)

Step-by-Step Methodology:

  • Grid Preparation: To a 96-well deep-well reaction block, dispense the aryl boronic acid library (0.15 mmol) into individual wells.

  • Scaffold Addition: Add a master mix containing the tetrazole scaffold (16.9 mg, 0.1 mmol) and Cu(OAc)₂ (3.6 mg, 0.02 mmol) dissolved in DCM (1 mL) to each well.

  • Base Addition: Dispense pyridine (16 µL, 0.2 mmol) into each well.

  • Aerobic Coupling: Seal the block with a gas-permeable membrane (Chan-Lam couplings require ambient oxygen as the terminal oxidant). Agitate the block at room temperature for 16 hours on an orbital shaker.

  • Filtration & Cleavage: Filter the crude mixtures through a silica-packed 96-well filtration plate to remove copper salts, eluting with 10% Methanol in DCM.

  • Self-Validation Checkpoint 2 (NMR Symmetry Analysis): Select random wells for ¹H-NMR validation. Expert Insight: The diisopropyl methine protons (heptet, ~3.8 ppm) and methyl protons (doublet, ~1.3 ppm) will show distinct symmetry. Unwanted N1-arylation restricts the rotation of the bulky diisopropyl group, splitting the methyl doublet into two distinct signals. Successful N2-arylation maintains a highly symmetric NMR profile, confirming the regiocontrol of the library.

References

  • Benchchem. "1H-Tetrazol-5-ol | Research Chemical - Benchchem". Benchchem.
  • ResearchGate. "Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy". ResearchGate.
  • Thieme Connect. "Product Class 1: Cyanogen Halides, Cyanates and Their Sulfur, Selenium, and Tellurium Analogues". Thieme Connect.
Method

Application Note: N,N-Di(propan-2-yl)-2H-tetrazol-5-amine in the Synthesis of Oligonucleotide and Nucleotide-Conjugated Pharmaceuticals

Prepared For: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Pharmaceutical Chemistry / Oligonucleotide Synthesis Executive Summary & Mechanistic Causality In the rapidly expanding field...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared For: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Pharmaceutical Chemistry / Oligonucleotide Synthesis

Executive Summary & Mechanistic Causality

In the rapidly expanding field of oligonucleotide therapeutics (siRNAs, ASOs) and nucleotide prodrugs (e.g., antivirals and antimalarials), the synthesis of high-purity phosphoramidite monomers is a critical bottleneck. N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (often referred to in synthetic literature under the acronym DIAT or as diisopropylaminotetrazole) serves as a highly specialized, mild acidic activator.

As a Senior Application Scientist, I frequently observe that standard activators like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT) are too aggressive for highly functionalized, delicate pharmaceutical intermediates. They can cause premature detritylation of acid-labile 4,4'-dimethoxytrityl (DMT) groups or drive unwanted side reactions such as depurination.

The Causality of Choice: The structural design of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine solves this kinetic problem. The electron-donating nature of the diisopropylamino group reduces the acidity of the tetrazole ring, shifting its pKa to approximately 5.5–6.0 (compared to 4.9 for 1H-tetrazole). Furthermore, the bulky diisopropyl groups provide steric hindrance [1]. This unique combination of mild acidity and steric bulk allows for the controlled protonation of bis(diisopropylamino)phosphine reagents, facilitating the formation of the reactive tetrazolyl-phosphine intermediate without over-activating the system [2].

Key Pharmaceutical Applications

A. Synthesis of Nucleotide Prodrugs and Conjugates

Recent advancements in antimalarial and antiviral drug design utilize phosphodiester linkages to conjugate active pharmaceutical ingredients (APIs) to nucleosides. For example, the synthesis of hydroxychloroquine (HCQ)-nucleotide conjugates relies on reacting HCQ with a phosphorodiamidite. N,N-Di(propan-2-yl)-2H-tetrazol-5-amine is utilized as the activator under anhydrous conditions to yield the HCQ-phosphoramidite intermediate, which is subsequently coupled with protected nucleosides (like thymidine or uridine) [3].

B. Modified Phospholipids

In the development of targeted liposomal delivery systems, modified phospholipids are synthesized by phosphitylating glycerol derivatives. N,N-Di(propan-2-yl)-2H-tetrazol-5-amine is specifically cited as the optimal activator in water-free dichloromethane to achieve high-yield phosphitylation of 1-O-hexadecyl-2-deoxy-2-amino-sn-glycerol without degrading the Boc-protecting groups [2].

Visualizing the Workflow and Mechanism

To understand how this activator integrates into the broader pharmaceutical manufacturing process, review the workflows below.

Workflow A Protected Nucleoside (or Lipid/Drug) B Phosphitylation (+ Phosphine + Activator) A->B C Phosphoramidite Intermediate B->C Mild Activation by DIAT D Solid-Phase Coupling (Oligo Synthesis) C->D E Oxidation / Sulfurization D->E F Deprotection & Cleavage E->F G Final Pharmaceutical (API) F->G

Workflow of phosphoramidite-based pharmaceutical synthesis utilizing DIAT activation.

Mechanism P Bis(diisopropylamino)phosphine (Phosphitylating Agent) Int Tetrazolyl-Phosphine Intermediate (Highly Reactive Species) P->Int Protonation & Displacement Act N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (Mild Activator) Act->Int Donates Tetrazole Ring Prod Target Phosphoramidite + Diisopropylamine Int->Prod Nucleophilic Attack ROH R-OH (Nucleoside/Drug) ROH->Prod OH reacts with P(III) center

Chemical mechanism of P(III) activation by N,N-Di(propan-2-yl)-2H-tetrazol-5-amine.

Quantitative Benchmarking: Activator Selection

Selecting the correct activator dictates the impurity profile of the final pharmaceutical product. The table below summarizes the physicochemical rationale for selecting N,N-Di(propan-2-yl)-2H-tetrazol-5-amine over traditional reagents.

ActivatorApprox. pKaSteric HindrancePrimary Pharmaceutical ApplicationRisk Profile
1H-Tetrazole 4.9LowStandard automated DNA synthesis.High risk of detritylation in sensitive prodrugs.
5-(Ethylthio)-1H-tetrazole (ETT) 4.28ModerateRNA synthesis requiring rapid coupling.Over-activation; potential for double-phosphitylation.
4,5-Dicyanoimidazole (DCI) 5.2LowLarge-scale commercial oligo synthesis.Hygroscopic; requires rigorous moisture control.
N,N-Di(propan-2-yl)-2H-tetrazol-5-amine ~5.5 - 6.0HighSynthesis of delicate phosphoramidite monomers, modified lipids, and prodrugs.Low risk. Steric bulk controls reaction rate, preserving acid-labile groups.

Validated Experimental Protocol: Synthesis of a Nucleoside 3'-O-Phosphoramidite

This self-validating protocol is engineered to prevent product degradation. The inclusion of triethylamine (TEA) at specific stages is a non-negotiable requirement to neutralize trace acids that would otherwise decompose the P(III) intermediate.

Materials Required
  • Substrate: 5'-O-DMT-protected nucleoside (1.0 eq)

  • Phosphitylating Agent: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq)

  • Activator: N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (0.5 - 1.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (<10 ppm H₂O)

  • Additives: Triethylamine (TEA), Saturated NaHCO₃ (aq), Brine

Step-by-Step Methodology
  • System Preparation (Critical for Trustworthiness):

    • Co-evaporate the 5'-O-DMT-nucleoside and N,N-Di(propan-2-yl)-2H-tetrazol-5-amine with anhydrous acetonitrile twice to remove azeotropic water.

    • Dry under high vacuum (0.1 mbar) for at least 12 hours.

    • Purge the reaction vessel with ultra-high-purity Argon.

  • Dissolution:

    • Dissolve the dried mixture in anhydrous DCM (approx. 10 mL per 1.0 g of nucleoside). Ensure complete dissolution to prevent localized concentration gradients.

  • Reagent Addition:

    • Using a gas-tight syringe, add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite dropwise over 5 minutes at room temperature (20–25 °C).

  • Reaction Monitoring:

    • Stir the mixture under Argon.

    • Validation Point: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1 containing 2% TEA). The steric bulk of the activator ensures a controlled reaction, typically reaching >95% conversion within 2 to 4 hours without generating the lower-Rf detritylated side products common with 1H-tetrazole.

  • Quenching & Extraction:

    • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.

    • Transfer to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration & Purification:

    • Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30 °C .

    • Purify the crude residue via flash column chromatography. Mandatory: Pre-equilibrate the silica gel with the eluent containing 2–5% TEA. Failure to do so will result in acid-catalyzed degradation of the phosphoramidite on the column.

  • Storage:

    • Co-evaporate the purified product with anhydrous DCM to yield a crisp white foam. Store under Argon at -20 °C.

References

  • Source: Inorganic Chemistry (Wayne State University / ACS Publications)
  • United States Patent 10,954,255: Scaffold for Modified Phospholipids Source: US Patent Office / Google Patents URL
  • Source: Gifu University Repository (Emil Salim, 2025)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,N-Di(propan-2-yl)-2H-tetrazol-5-amine in Peptide Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine and its derivatives in peptide synthesis. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges encountered during your experiments.

While N,N-Di(propan-2-yl)-2H-tetrazol-5-amine is not a conventional stand-alone coupling reagent, its structure is analogous to the guanidinium core of widely used aminium/uronium-based coupling reagents like HBTU and HATU.[1][2] It is plausible that this tetrazolamine derivative is utilized as a precursor for the in situ generation of, or as a component in, a custom diisopropyl-based aminium coupling reagent. Such a reagent would theoretically function by activating the carboxylic acid of an amino acid to facilitate amide bond formation.

The primary and most critical side reaction associated with this class of reagents is the irreversible capping of the N-terminal amine of the peptide chain, a reaction known as guanidinylation.[3][4] This guide will focus on troubleshooting issues arising from this and other potential side reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your peptide synthesis, with a focus on problems attributable to a diisopropyl-tetrazolamine-based coupling system.

Issue 1: Unexpected Mass Peak at [M + 126.13] Da in LC-MS Analysis

Question: My LC-MS analysis of the crude peptide shows a significant peak with a mass increase of approximately 126.13 Da from the expected product mass. What is the likely cause of this modification?

Answer:

A mass addition of 126.13 Da strongly suggests the guanidinylation of the N-terminal amine with a diisopropylguanidinium group. This occurs when the active coupling reagent, derived from N,N-Di(propan-2-yl)-2H-tetrazol-5-amine, reacts directly with the free amine of the growing peptide chain instead of activating the incoming amino acid's carboxyl group.[3] This results in a truncated and irreversibly capped peptide, terminating chain elongation.

Causality and Mechanism:

Aminium/uronium-based coupling reagents exist in a more stable N-form (guanidinium salt) and a more reactive O-form (uronium salt).[1][5] The reaction pathway involves the activation of the carboxylic acid to form a reactive O-acyluronium intermediate, which is then converted to an active ester.[1][6] However, if the concentration of the free N-terminal amine is high and the activation of the carboxylic acid is slow or sterically hindered, the amine can directly attack the guanidinium carbon of the coupling reagent. The bulky diisopropyl groups on the tetrazolamine may influence the rate of this side reaction compared to standard tetramethyl-based reagents like HBTU.

Troubleshooting Protocol:

  • Alter the Order of Reagent Addition (Pre-activation):

    • Rationale: Pre-activating the carboxylic acid before introducing it to the deprotected resin-bound peptide minimizes the time the free coupling reagent is exposed to the N-terminal amine.

    • Protocol:

      • In a separate vessel, dissolve the N-protected amino acid (1.0 equiv.) and the aminium coupling reagent (0.95 equiv.) in DMF.

      • Add the base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).

      • Allow the pre-activation to proceed for 3-5 minutes at room temperature.

      • Add the activated amino acid solution to the reaction vessel containing the resin with the deprotected N-terminal amine.

  • Optimize Stoichiometry:

    • Rationale: Using a large excess of the coupling reagent dramatically increases the probability of the guanidinylation side reaction.[7]

    • Action: Reduce the equivalents of the coupling reagent to the minimum required for efficient coupling. A good starting point is a slight excess relative to the amino acid (e.g., 1.05 equivalents) and then titrating down if the side reaction persists.

  • Choice of Base:

    • Rationale: The base can influence the isomerization of the coupling reagent from its more reactive O-form to the more stable N-form, which is prone to causing guanidinylation.[5] Less hindered bases may favor the desired reaction pathway.

    • Action: Consider switching from a bulky base like DIPEA to a less sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine, though this may need to be empirically optimized for your specific sequence.[8][9]

Issue 2: Low Coupling Efficiency, Especially with Sterically Hindered Amino Acids

Question: I am observing a low yield of my desired peptide, and the problem is more pronounced when coupling sterically hindered residues like Valine or Isoleucine. Could the diisopropyl groups on the tetrazolamine be the cause?

Answer:

Yes, it is highly probable. The two isopropyl groups on the nitrogen of the tetrazole create significant steric bulk. While this hindrance can sometimes be beneficial in reducing certain side reactions, it can also impede the primary function of the coupling reagent: the activation of the carboxylic acid.

Causality and Steric Effects:

The initial step of coupling requires the carboxylate of the incoming amino acid to attack the electrophilic center of the coupling reagent.[1] The bulky diisopropyl groups can sterically shield this center, slowing down the formation of the necessary O-acyluronium intermediate. This is particularly problematic when the amino acid itself is sterically hindered (e.g., Aib, Val, Ile), leading to incomplete or slow coupling.[10][11]

Troubleshooting Workflow:

G start Low Coupling Efficiency with Sterically Hindered Amino Acids cause1 Primary Cause: Steric hindrance from diisopropyl groups on the coupling reagent slows activation. start->cause1 check1 Is the amino acid itself hindered (e.g., Val, Ile, Aib)? cause1->check1 solution1 Increase Activation Time (Pre-activation) solution3 Switch to a Less Hindered Coupling Reagent (e.g., HATU, HCTU) solution1->solution3 If still inefficient solution2 Increase Coupling Time solution2->solution3 If still inefficient check1->solution1  Yes check1->solution2  No

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols:

  • Extended Activation and Coupling Times:

    • Protocol:

      • Follow the pre-activation protocol described in Issue 1 .

      • Extend the pre-activation time from 3-5 minutes to 10-15 minutes to ensure complete formation of the active ester.

      • After adding the activated amino acid to the resin, increase the main coupling reaction time from the standard 30-60 minutes to 2-4 hours.

      • Monitor the reaction completion using a colorimetric test like the Kaiser test.

  • Reagent Substitution for Difficult Couplings:

    • Rationale: For exceptionally difficult couplings, a reagent with a different activation mechanism or steric profile may be necessary. Reagents like HATU or HCTU are known for their high efficiency with hindered amino acids.[7][12]

    • Action: For the specific difficult coupling step, substitute your diisopropyl-tetrazolamine-based system with a molar equivalent of HATU or HCTU, following established protocols for those reagents.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical advantage of using a diisopropyl-based aminium reagent over a standard tetramethyl-based one like HBTU?

A1: The primary theoretical advantage lies in the potential for reduced side reactions due to steric hindrance. The bulky isopropyl groups might disfavor the direct attack of the N-terminal amine on the coupling reagent, potentially reducing the incidence of guanidinylation compared to the less hindered tetramethyl analogue. However, as noted in the troubleshooting guide, this same steric bulk can negatively impact coupling efficiency, especially for hindered amino acids.[10][11]

Q2: Can this reagent cause racemization?

A2: All aminium/uronium-based coupling reagents carry a risk of racemization, particularly when coupling peptide fragments or certain sensitive amino acids like Histidine or Cysteine. Racemization occurs via the formation of a 5(4H)-oxazolone intermediate.[3] The rate of racemization is highly dependent on the base used and the reaction conditions. While the specific impact of the diisopropyl groups on racemization rates is not documented, it is crucial to employ strategies to minimize it.

Minimization Strategies:

  • Use a Racemization Suppressant Additive: Although aminium reagents have a built-in leaving group (derived from HOBt or HOAt), the addition of an external additive like OxymaPure® can further suppress racemization.

  • Control Base Stoichiometry and Type: Use the minimum amount of a sterically hindered base (like DIPEA) necessary to promote the reaction. Excess base can accelerate oxazolone formation.[9][13]

  • Lower Reaction Temperature: Performing the coupling at a reduced temperature (e.g., 0 °C) can slow the rate of racemization.

Q3: What are the expected byproducts of a coupling reaction using a diisopropyl-tetrazolamine-based reagent?

A3: Based on the mechanism of analogous coupling reagents, two primary byproducts are expected:[14][15]

  • N,N'-Diisopropylurea: This is the urea byproduct formed from the diisopropylguanidinium core of the reagent after it has activated the carboxylic acid.

  • Leaving Group: The second byproduct will be the leaving group that was part of the full coupling reagent structure (e.g., HOBt, HOAt, or a similar moiety).

If the guanidinylation side reaction occurs, the N-terminally diisopropylguanidinylated peptide will also be present as a major byproduct.

Data Summary: Comparison of Guanidinium Cores

FeatureTetramethyl Guanidinium (e.g., in HBTU)Diisopropyl Guanidinium (Inferred)Rationale / Reference
Steric Hindrance LowerHigherIsopropyl groups are significantly bulkier than methyl groups.
Guanidinylation Risk Well-documented, especially with excess reagent.Potentially lower due to steric shielding of the electrophilic carbon.Inferred from steric principles.
Coupling Efficiency Generally high and rapid.[6]Potentially slower, especially with hindered amino acids.[10][11]Steric hindrance can impede the approach of the carboxylate.
Byproduct TetramethylureaN,N'-DiisopropylureaStoichiometric byproduct of the reaction.[14][15]

References

  • The Uronium/Guanidinium Peptide Coupling Reagents. (URL not available)
  • Synthesis of non-symmetric uronium-type coupling reagents. (URL not available)
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (URL not available)
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Byproducts of BOP Reagent Coupling Reactions: An In-depth Technical Guide. Benchchem. (URL not available)
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. OUCI. (URL not available)
  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. (URL: [Link])

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. (URL not available)
  • Coupling Reagents. Aapptec Peptides. (URL: [Link])

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (URL: [Link])

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. (URL: [Link])

  • Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis.
  • Comparative analysis of different peptide synthesis str
  • HBTU. Wikipedia. (URL: [Link])

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. (URL: [Link])

  • Abbreviations: CTC, 2-chlorotrityl chloride ; DIPEA, N,N-diisopropylethylamine; DMF. The Royal Society of Chemistry. (URL not available)
  • 3.8 Uronium/Guanidinium Salts. (URL not available)
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. Benchchem. (URL not available)
  • N,N-Diisopropylethylamine (DIPEA), 2.5 l. Carl ROTH. (URL: [Link])

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[16]uril. ChemRxiv. (URL: [Link])

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters. (URL: [Link])

  • Acid-Amine Coupling using TBTU. Organic Synthesis. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of Phosphoramidites from N,N-Di(propan-2-yl)-2H-tetrazol-5-amine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying products synthesized using N,N-di(propa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying products synthesized using N,N-di(propan-2-yl)-2H-tetrazol-5-amine (also known as 5-(diisopropylamino)tetrazole or DIAT).

In oligonucleotide and phosphoramidite chemistry, this compound serves as a highly efficient activator during phosphitylation[1]. However, the resulting phosphoramidite products are notoriously fragile. They are highly susceptible to acid-catalyzed hydrolysis and oxidation. The protocols and troubleshooting steps below are engineered as a self-validating system to ensure maximum yield and exceptional product purity.

Core Purification Workflow

The following workflow illustrates the critical path from crude reaction mixture to isolated, pure phosphoramidite. Every step is designed to preemptively neutralize the threats of acidity, moisture, and co-eluting impurities.

Workflow A Crude Reaction Mixture (Product + Activator Salts) B Aqueous Workup (Sat. NaHCO3) A->B C Phase Separation B->C D Organic Phase (Lipophilic Phosphoramidite) C->D Top/Organic Layer E Aqueous Phase (Tetrazole Salts) C->E Bottom/Aqueous Layer F Silica Gel Chromatography (1-5% TEA Deactivated) D->F Load Sample G Co-evaporation (Anhydrous Toluene) F->G Elute & Concentrate H Pure Phosphoramidite G->H High Vacuum Drying

Caption: Workflow for the purification of phosphoramidites from tetrazole-activated reactions.

Troubleshooting & FAQs

Q1: Why does my phosphoramidite product degrade into an H-phosphonate during silica gel chromatography? A1: This is the most common failure mode in phosphoramidite purification. Phosphoramidites are highly sensitive to Brønsted acids. Standard silica gel contains surface silanol groups (Si-OH) with a pKa of ~4.5. These acidic sites protonate the diisopropylamino leaving group on your product, turning it into an excellent leaving group. Adventitious moisture then attacks the phosphorus center, hydrolyzing the active P(III) species into an inactive P(V) H-phosphonate[2]. Causality-Driven Solution: You must deactivate the silica gel. Pre-equilibrate your column with an eluent containing 1–5% (v/v) triethylamine (TEA)[3]. The TEA irreversibly binds to the acidic silanols, neutralizing the column and preserving the P(III) oxidation state.

Q2: I am seeing a persistent streak on my TLC plates that co-elutes with my product. How do I remove the N,N-di(propan-2-yl)-2H-tetrazol-5-amine activator? A2: The tetrazole activator and its diisopropylammonium salts possess a mixed polarity that causes them to streak heavily on silica, often overlapping with the target phosphoramidite. Causality-Driven Solution: Do not rely on chromatography to remove the activator. Instead, perform a rigorous aqueous workup prior to column loading. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3)[4][5]. The basic pH (~8.5) ensures the tetrazole remains fully deprotonated (as a water-soluble salt), forcing it entirely into the aqueous phase while your highly lipophilic phosphoramidite remains in the organic phase (e.g., dichloromethane)[6].

Q3: My final NMR spectrum shows significant triethylamine contamination. How can I remove it without applying excessive heat that might degrade the product? A3: TEA has a boiling point of 89 °C and tends to become trapped within the glassy matrix of the concentrated phosphoramidite foam. Applying high heat (>30 °C) on the rotary evaporator will thermally degrade the P-N bond. Causality-Driven Solution: Utilize azeotropic co-evaporation[3]. Dissolve your concentrated product in anhydrous toluene. Toluene forms a low-boiling azeotrope with TEA, allowing it to be completely stripped away under reduced pressure at room temperature. Repeat this process 2–3 times, followed by lyophilization from dry benzene if ultra-high purity is required[7].

Q4: Can I scale up this silica gel purification for >50g batches? A4: Scaling up silica gel chromatography for phosphoramidites is highly discouraged. As column volume increases, the residence time of the product on the silica exponentially increases. This prolonged exposure exacerbates acid-catalyzed degradation and drastically reduces your percent yield[2][6]. Causality-Driven Solution: For large-scale synthesis, bypass silica entirely. Utilize a two-stage liquid-liquid extraction process (polar/apolar phase partitioning) or precipitate the product directly from cold hexanes/pentane[6].

Mechanistic Pathway of Degradation

Understanding the degradation pathway is critical for diagnosing failed purifications. Below is the mechanism of acid-catalyzed hydrolysis that occurs if silica is not properly deactivated.

Mechanism A Phosphoramidite (Active P(III) Species) B H2O + Acidic Silica (Silanol Groups) A->B Protonation & Attack C H-Phosphonate (Inactive P(V) Byproduct) B->C D Diisopropylamine (Cleaved Leaving Group) B->D

Caption: Acid-catalyzed hydrolysis pathway of phosphoramidites into H-phosphonate byproducts.

Standard Operating Procedure (SOP): Validated Purification

This step-by-step methodology is designed to be a self-validating protocol. Do not skip the TLC checks or the co-evaporation steps.

  • Reaction Quench & Workup: Upon completion of the phosphitylation reaction, dilute the crude mixture with anhydrous dichloromethane (DCM). Transfer to a separatory funnel and wash twice with an equal volume of saturated aqueous NaHCO3[4].

  • Phase Separation: Collect the lower organic phase (containing the product). The upper aqueous phase contains the N,N-di(propan-2-yl)-2H-tetrazol-5-amine salts. Dry the organic phase over anhydrous Na2SO4.

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation.

  • Silica Gel Deactivation: Prepare a slurry of silica gel in your starting eluent (e.g., Hexane/Ethyl Acetate 80:20) spiked with 2% (v/v) triethylamine (TEA)[3]. Pack the column and flush with at least two column volumes of this TEA-spiked eluent.

  • Sample Loading: Dissolve the crude foam in a minimal volume of DCM containing 1% TEA. Carefully load it onto the column bed.

  • Elution & Monitoring: Elute the column using the TEA-containing solvent gradient. Monitor fractions via TLC. Self-Validation Check: Pre-run your TLC plates in a TEA-containing solvent chamber to prevent on-plate degradation, which can cause false double-spots.

  • Azeotropic Co-evaporation: Pool the pure fractions and evaporate at <30 °C. To remove residual TEA, add 10–20 mL of anhydrous toluene to the flask and evaporate to dryness. Repeat this 3 times[3][7].

  • Final Drying: Dry the resulting white foam or clear oil under high vacuum (<0.1 mbar) overnight.

Quantitative Parameters for Purification

Summarized below are the critical physicochemical parameters and their mechanistic rationale to ensure a successful purification workflow.

ParameterRecommended ConditionMechanistic Rationale
Silica Deactivation 1–5% Triethylamine (v/v)Neutralizes acidic silanols (pKa ~4.5) to prevent protonation of the diisopropylamino group and subsequent P(III) to P(V) oxidation/hydrolysis.
Evaporation Temp. < 30 °CPrevents thermal degradation and cleavage of the heat-sensitive phosphoramidite bond.
Aqueous Wash Saturated NaHCO3 (pH ~8.5)Deprotonates and solubilizes the tetrazole/tetrazolide activator salts, forcing them out of the organic phase.
Azeotropic Solvent Anhydrous TolueneForms a low-boiling azeotrope with TEA, facilitating complete removal under vacuum without applying destructive heat.
TLC Plate Prep Pre-elute in 2% TEAPrevents artifactual degradation of the product on the acidic silica of the TLC plate during analysis.

References

  • US20040082775A1 - Process of purifying phosphoramidites - Google Patents. google.com.
  • US7030230B2 - Process of purifying phosphoramidites - Google Patents. google.com.
  • EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents. google.com.
  • 1-propyl and 2-[N-Methyl-N-(2-pyridyl)]aminoethyl Phosphate/Thiophosphate Protecting Groups in Solid-Phase Synthesis of Oligodeoxyribonucleotides | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link]

  • Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage - PMC. nih.gov. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N,N-Diisopropylammonium Tetrazolide (DIAT) in Phosphitylation

Diagnostic Clarification: The chemical nomenclature N,N-di(propan-2-yl)-2H-tetrazol-5-amine refers to the covalent structure 5-(diisopropylamino)tetrazole. However, in the context of nucleic acid chemistry and coupling r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Clarification: The chemical nomenclature N,N-di(propan-2-yl)-2H-tetrazol-5-amine refers to the covalent structure 5-(diisopropylamino)tetrazole. However, in the context of nucleic acid chemistry and coupling reagents, this compound is universally utilized and referred to as its salt: Diisopropylammonium tetrazolide (DIAT) (CAS 93183-36-9). DIAT is the gold-standard mild activator used for the phosphitylation of nucleosides to synthesize phosphoramidite monomers[1].

This guide provides field-proven troubleshooting logic and self-validating protocols to maximize the efficiency of DIAT in your synthetic workflows.

Part 1: Mechanistic Causality & Workflows

To troubleshoot DIAT, you must first understand its role. During phosphitylation, DIAT acts as a buffered proton donor. It selectively protonates one of the diisopropylamino leaving groups on the bis-phosphitylating reagent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite), making the phosphorus center susceptible to nucleophilic attack by the nucleoside's 3'-OH group.

Mechanism A Nucleoside (3'-OH) C DIAT Activator (Proton Donor) A->C B Bis-phosphitylating Reagent B->C D Protonated Phosphine Intermediate C->D E Nucleophilic Attack (- Diisopropylamine) D->E F Phosphoramidite Monomer E->F

DIAT-mediated phosphitylation mechanism for monomer synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why should I use DIAT instead of standard 1H-tetrazole for phosphoramidite synthesis? A: It comes down to pKa balance. 1H-tetrazole (pKa ~4.8) is highly acidic. If used during monomer synthesis, its unbuffered acidity can cause premature cleavage of the acid-labile 5'-O-DMT protecting group (detritylation) or drive over-reaction, resulting in 3',5'-bis-phosphitylated impurities[2]. DIAT is a buffered salt; the diisopropylammonium counterion moderates the acidity, allowing for highly selective activation of the bis-reagent without degrading the nucleoside[2].

Q2: My phosphitylation reaction stalls at 70-80% conversion. How do I push it to completion? A: Stalled reactions with DIAT are almost always caused by one of two factors: moisture or solubility .

  • Moisture: The protonated phosphine intermediate is highly sensitive to water. Even trace moisture will hydrolyze the activated reagent before the nucleoside can attack.

  • Solubility: DIAT has relatively poor solubility in pure dichloromethane (DCM)[2]. If the reaction is too heterogeneous, the effective concentration of the activator drops. Solution: Ensure solvents are dried over 3Å molecular sieves (<10 ppm H₂O). If solubility is the bottleneck, adding a small volume of anhydrous DMF or gently warming the reaction to 30°C will increase the soluble fraction of DIAT and drive the reaction forward.

Q3: Are there safety concerns when scaling up reactions with DIAT? A: Yes. Like many high-nitrogen tetrazole derivatives, DIAT possesses inherent shock and friction sensitivity[3]. While it is stable under standard laboratory conditions, it should never be aggressively dried to absolute zero-moisture under high heat. Avoid using metal spatulas that could generate friction or static discharge when handling bulk dry powders[3].

Troubleshooting Q1 Low Coupling Yield or Stalled Reaction C1 Check Solvent Moisture Q1->C1 C2 Check Reagent Equivalents Q1->C2 A1 Dry over 3Å Sieves (<10 ppm H2O) C1->A1 A2 Use 1.5 eq Bis-reagent & 0.5 eq DIAT C2->A2

Troubleshooting logic for stalled phosphitylation reactions.

Part 3: Self-Validating Experimental Protocol

To guarantee high-efficiency coupling, rely on this self-validating anhydrous workflow. The protocol uses ³¹P NMR as an internal validation checkpoint to ensure the reaction has reached completion before purification.

Step-by-Step Phosphitylation Methodology:

  • Preparation: Co-evaporate the 5'-O-DMT protected nucleoside (1.0 eq) with anhydrous pyridine (2 × 10 mL) to azeotropically remove trace water. Dissolve the resulting foam in anhydrous DCM (0.1 M concentration).

  • Activation: Add DIAT (0.5 eq) to the solution. The resulting suspension must be stirred vigorously under a strict argon or nitrogen atmosphere.

  • Coupling: Dropwise add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 to 1.5 eq) via a gas-tight syringe. Stir at room temperature for 2 to 4 hours.

  • Validation (Critical Step): Pull a 50 µL aliquot and analyze via ³¹P NMR.

    • Failure State: A strong peak at ~123 ppm indicates unreacted bis-reagent.

    • Success State: The disappearance of the 123 ppm peak and the emergence of two distinct peaks at ~149 ppm (representing the two diastereomers of the newly formed phosphoramidite) validates completion[1].

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any unreacted phosphitylating agent. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (ensure 1-2% triethylamine is added to the eluent to prevent acid-catalyzed degradation on the column).

Part 4: Quantitative Activator Comparison

When optimizing coupling efficiency, selecting the right activator based on the specific synthetic goal is critical. The table below summarizes why DIAT is preferred for monomer synthesis, while other activators are preferred for solid-phase elongation.

ActivatorChemical IdentitypKaRelative AcidityPrimary ApplicationDetritylation Risk
DIAT Diisopropylammonium tetrazolideBufferedMildMonomer phosphitylation Very Low
1H-Tetrazole 1H-Tetrazole4.8HighStandard oligo elongationHigh
DCI 4,5-Dicyanoimidazole5.2ModerateSterically hindered oligosLow
ETT 5-Ethylthio-1H-tetrazole4.28Very HighRNA synthesis (bulky 2'-groups)Very High
Py·TFA Pyridinium trifluoroacetate5.2ModerateRapid phosphitylationModerate

Sources

Optimization

Technical Support Center: Managing Epimerization with N,N-Di(propan-2-yl)-2H-tetrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain stereopurity at the phosphorus center during the synthesis of modified oligonucleot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain stereopurity at the phosphorus center during the synthesis of modified oligonucleotides (such as stereopure phosphorothioates) or during the phosphitylation of complex nucleosides.

Standard activators like 1H-tetrazole are highly acidic and nucleophilic, which drives rapid, reversible substitution at the P(III) center, leading to thermodynamic equilibration (epimerization) [1]. To prevent this, we utilize N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (commonly utilized in the field as the salt diisopropylammonium tetrazolide or DIPAT ). Its higher pKa and steric bulk provide a milder protonation environment, allowing us to freeze the stereochemistry via kinetic control [2].

Below is our comprehensive guide to troubleshooting, optimizing, and standardizing your workflows when using this specialized activator.

Troubleshooting Guides & FAQs

Q1: I am using N,N-Di(propan-2-yl)-2H-tetrazol-5-amine, but I am still observing epimerization in my 31P-NMR spectra. What is causing this? Causality & Solution: While this activator significantly reduces epimerization compared to 1H-tetrazole, it cannot entirely stop it if the reaction is left to stir for too long or if the temperature is too high. Epimerization is a thermodynamically driven process. If you are performing a solution-phase phosphitylation, strictly limit your reaction time to 1–2 hours at room temperature, or drop the temperature to 0 °C to further suppress the reversible attack of the tetrazolide anion. Additionally, ensure your solvent is strictly anhydrous; trace moisture acts as a competing nucleophile that can facilitate stereochemical inversion.

Q2: My coupling efficiency dropped from 99% to 85% when I switched from 4,5-Dicyanoimidazole (DCI) to N,N-Di(propan-2-yl)-2H-tetrazol-5-amine. How do I recover my yield? Causality & Solution: This is a known kinetic trade-off. N,N-Di(propan-2-yl)-2H-tetrazol-5-amine is less acidic (higher pKa) and significantly bulkier than DCI or 1H-tetrazole [3]. This means the protonation of the phosphoramidite's leaving group and the subsequent formation of the reactive tetrazolyl phosphite intermediate occur much more slowly. Fix: Increase your coupling time. For solid-phase synthesis, extend the coupling step from the standard 3 minutes to 15–30 minutes. You may also need to increase the concentration of the activator in your formulation from 0.25 M to 0.5 M to drive the reaction forward kinetically.

Q3: I am seeing a high percentage of H-phosphonate byproducts (hydrolysis) in my crude mixture. How do I prevent this? Causality & Solution: Diisopropylammonium salts and amine-substituted tetrazoles can be highly hygroscopic. If the activator absorbs atmospheric moisture, the water will react with the activated phosphoramidite intermediate to form an H-phosphonate, terminating the chain or destroying your monomer. Fix: Lyophilize your activator or dry it under high vacuum over P2O5 for at least 12 hours prior to use. Always dissolve it in freshly distilled, anhydrous dichloromethane (DCM) or acetonitrile (MeCN) with a water content of <10 ppm.

Activator Performance Data

To make informed decisions during assay development, refer to the comparative kinetic and stereochemical data below.

ActivatorApprox. pKaNucleophilicityEpimerization RiskOptimal Application
1H-Tetrazole 4.8HighVery HighStandard DNA synthesis (no stereocontrol)
5-Ethylthio-1H-tetrazole (ETT) 4.2Very HighHighRNA synthesis (bulky 2'-protecting groups)
4,5-Dicyanoimidazole (DCI) 5.2HighModerateHigh-throughput synthesis
N,N-Di(propan-2-yl)-2H-tetrazol-5-amine ~5.2 - 6.0LowVery Low Stereocontrolled synthesis & Phosphitylation

Mechanistic & Workflow Visualizations

The following diagrams illustrate the causality behind epimerization and the standardized workflow for preventing it.

G A Stereopure Phosphoramidite B Protonated Intermediate A->B + Activator (Protonation) C Tetrazolyl Phosphite (Active) B->C - Diisopropylamine D Epimerized Mixture (Racemic) C->D 1H-Tetrazole (Reversible Attack) E Stereopure Product C->E N,N-Di(propan-2-yl)- 2H-tetrazol-5-amine (Kinetic Control)

Fig 1: Mechanism of P(III) activation and stereochemical divergence based on activator acidity.

G Step1 1. Preparation Dry DCM/MeCN (<10 ppm H2O) Step2 2. Activation Add N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (0.5 - 1.0 eq) Step1->Step2 Step3 3. Phosphitylation/Coupling Stir at RT (1-2 hours) or 0°C Step2->Step3 Step4 4. Quenching Add Methanol or TEA Step3->Step4 Step5 5. Purification Flash Chromatography (TEA neutralized) Step4->Step5

Fig 2: Optimized workflow for stereocontrolled phosphitylation using mild tetrazolide activators.

Experimental Protocols

Protocol A: Solution-Phase Phosphitylation with Stereoretention

This self-validating protocol is designed to convert a protected nucleoside into a 3'-O-phosphoramidite without inducing epimerization at the phosphorus center [4].

Reagents:

  • Protected Nucleoside (1.0 eq)

  • Bis(diisopropylamino)-2-cyanoethoxyphosphine (1.2 eq)

  • N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (0.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Drying: Co-evaporate the protected nucleoside with anhydrous pyridine (3x) and toluene (3x) to remove residual moisture. Place under high vacuum overnight.

  • Solvation: Dissolve the dried nucleoside and N,N-Di(propan-2-yl)-2H-tetrazol-5-amine in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Reagent Addition: Dropwise, add bis(diisopropylamino)-2-cyanoethoxyphosphine via a gas-tight syringe at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for exactly 1.5 hours. Self-Validation Check: Perform TLC (Eluent: EtOAc/Hexane/TEA 45:45:10). The starting material should be consumed, and a single diastereomeric spot should be visible.

  • Quenching: Quench the reaction by adding 1 mL of anhydrous methanol to destroy excess phosphitylating agent.

  • Workup: Dilute with DCM containing 1% Triethylamine (TEA) to prevent acidic degradation. Wash with saturated NaHCO3, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Solid-Phase Stereocontrolled Coupling

When coupling stereopure oxazaphospholidine monomers or performing stereocontrolled phosphorothioate synthesis, standard automated protocols must be adjusted.

Step-by-Step Methodology:

  • Activator Preparation: Prepare a 0.5 M solution of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine in anhydrous acetonitrile. Add activated 3Å molecular sieves to the bottle 24 hours prior to placement on the synthesizer.

  • Delivery: Program the synthesizer to deliver a 1:1 volumetric ratio of the chiral phosphoramidite monomer (0.1 M) and the activator solution.

  • Extended Coupling: Modify the coupling wait-step to 15 minutes (for standard DNA/RNA) or up to 30 minutes for sterically hindered analogs.

  • Oxidation/Sulfurization: Proceed immediately to the oxidation or sulfurization step using a non-epimerizing reagent (e.g., Beaucage reagent for sulfurization) to lock the P(V) stereocenter.

References

  • Why and How to Control P-Chirality in Phosphorothioated Therapeutic Oligonucleotides: Analytical Challenges Associated with Determination of Stereochemical Composition. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Amides of Trivalent Phosphorus Acids as Phosphorylating Reagents for Proton-Donating Nucleophiles. Chemical Reviews (ACS Publications). Available at:[Link]

  • Activators for Oligonucleotide Synthesis (US Patent 6,642,373 B2).United States Patent and Trademark Office.
  • Simplified synthesis of oxidized phospholipids on alkyl-amide scaffold. PubMed Central (NIH). Available at:[Link]

Troubleshooting

Technical Support Center: HPLC Reaction Monitoring for N,N-Di(propan-2-yl)-2H-tetrazol-5-amine

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique chromatogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique chromatographic challenges associated with N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (commonly referred to as 5-(diisopropylamino)tetrazole or DIAT).

DIAT is a highly polar, amphoteric heterocycle widely utilized as a specialized activator in solid-phase oligonucleotide synthesis[1] and as an intermediate in pharmaceutical development. The synthesis of 5-aminotetrazoles typically proceeds via the addition of an azide anion to a cyanamide[2]. Monitoring this synthetic conversion via High-Performance Liquid Chromatography (HPLC) presents three primary challenges: pH-dependent ionization, 1H/2H tautomerism, and the lack of a strong UV chromophore[3].

This guide provides a self-validating protocol and troubleshooting matrix built on the causality of these physicochemical properties.

Part 1: The Causality of Chromatographic Behavior

To successfully monitor the reaction of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine, you must first understand why it behaves the way it does on a stationary phase:

  • Acid-Base Profile & Retention: The tetrazole proton is highly acidic (pKa ~4.5–5.5). At a neutral pH, the molecule exists as a highly polar tetrazolide anion, which repels the hydrophobic C18 stationary phase, resulting in void-volume elution. Causality: By forcing the mobile phase to a highly acidic pH (pH ~2.0), we protonate the tetrazole ring, neutralizing the molecule and enabling robust hydrophobic retention.

  • Tautomerism & Peak Shape: In solution, the compound exists in a rapid equilibrium between its 1H- and 2H-tetrazole tautomers. Causality: If the chromatographic timescale matches the tautomeric interconversion rate (common at room temperature), the peak will broaden or split. Elevating the column temperature provides the thermal energy required to accelerate this exchange, coalescing the tautomers into a single, sharp peak.

  • Optical Properties & Detection: The molecule lacks an extended conjugated π -system, meaning it only absorbs weakly in the low UV region. Causality: Detection must be performed at 210 nm, requiring mobile phase additives with minimal background absorbance to prevent severe baseline drift.

Part 2: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. If the system suitability criteria at the end of the protocol are met, your method is analytically sound and ready for reaction monitoring.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas.

    • Validation Check: Measure the pH; it must be between 1.9 and 2.2 to ensure complete tetrazole protonation.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Step 2: Instrument Setup
  • Column: Install a polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). A polar-embedded phase prevents hydrophobic phase collapse under highly aqueous starting conditions.

  • Temperature: Set the column oven strictly to 45 °C .

  • Detection: Set the UV detector to 210 nm (bandwidth 4 nm). Set a reference wavelength of 360 nm (bandwidth 100 nm) to electronically compensate for the TFA gradient baseline drift.

Step 3: Sample Preparation & Injection
  • Quench 10 µL of the raw reaction mixture (containing sodium azide, diisopropylcyanamide, and the DIAT product) into 990 µL of Mobile Phase A.

  • Filter through a 0.22 µm PTFE syringe filter to remove insoluble salts.

  • Inject 5 µL into the HPLC system.

Step 4: System Suitability & Self-Validation

Inject a 0.1 mg/mL analytical standard of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine. The method is considered validated for reaction monitoring only if the metrics in Table 1 are achieved.

Table 1: Optimized Gradient Elution Profile & System Suitability Metrics

ParameterValue / SpecificationCausality / Rationale
Gradient Program 0-2 min: 5% B2-10 min: 5% 60% B10-12 min: 60% 95% B5% B ensures retention of the polar tetrazole; the ramp elutes the hydrophobic cyanamide starting material.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates.
Tailing Factor ( Tf​ ) ≤1.5 Validates the complete suppression of secondary silanol interactions and full protonation of the tetrazole[4].
Theoretical Plates ( N ) ≥5000 Validates column efficiency and confirms that thermal tautomer coalescence is successful.
Retention Time RSD ≤1.0% (n=5)Ensures the aqueous phase pH is stable and buffering the ionization state consistently.

Part 3: Troubleshooting Guides & FAQs

Q1: My N,N-Di(propan-2-yl)-2H-tetrazol-5-amine peak is eluting in the void volume or shows severe tailing. How do I fix this? A1: This is the classic signature of tetrazole ionization. If your mobile phase pH drifts above 4.0, the tetrazole ring deprotonates into an anion, drastically reducing its affinity for the hydrophobic C18 stationary phase. Action: Discard your aqueous mobile phase and prepare a fresh batch of Water with 0.1% TFA. Verify the pH is ≤2.2 before running the pump.

Q2: I am monitoring the reaction between diisopropylcyanamide and sodium azide. I see a broad, sometimes split peak for the product. Is my column degrading? A2: No, your column is likely fine. This is caused by the 1H- and 2H-tautomerism of the tetrazole ring. At ambient temperatures, the interconversion rate interferes with the stationary phase partitioning process, causing "peak splitting" or a plateau between two peaks. Action: Increase the column oven temperature to 45 °C–50 °C. This thermal energy accelerates tautomeric exchange, resulting in a single, time-averaged sharp peak.

Q3: The baseline drifts significantly during the gradient, making integration of the product peak difficult at 210 nm. What are my options? A3: Baseline drift at low UV wavelengths is caused by the differing UV absorbances of Water and Acetonitrile, which is exacerbated by the TFA modifier. Action: If Mass Spectrometry (MS) compatibility is not required, switch your modifier from 0.1% TFA to 0.1% Phosphoric acid, which is highly UV-transparent. Alternatively, employ a Charged Aerosol Detector (CAD), which provides a uniform response independent of the molecule's optical properties.

Q4: How can I distinguish between the starting material (diisopropylcyanamide) and the product if both have weak UV absorbance? A4: Diisopropylcyanamide is significantly more hydrophobic and neutral compared to the highly polar tetrazole product. Under the acidic gradient conditions outlined in Table 1, the DIAT product will elute much earlier. For definitive tracking, couple the HPLC to a single quadrupole MS; N,N-Di(propan-2-yl)-2H-tetrazol-5-amine will show a distinct [M+H]+ ion at m/z 170.1.

Part 4: Method Optimization Logic Workflow

HPLC_Troubleshooting Start HPLC Analysis of DIAT Reaction Mixture CheckPH Check Mobile Phase pH Start->CheckPH PH_High pH > 4.0 (Tetrazole Ionized) CheckPH->PH_High Sub-optimal PH_Low pH 2.0 - 3.0 (Tetrazole Protonated) CheckPH->PH_Low Optimal Result_High Poor Retention & Severe Tailing PH_High->Result_High Result_Low Good Retention on C18 PH_Low->Result_Low CheckTemp Evaluate Peak Shape Result_Low->CheckTemp Temp_Low Ambient Temp (20°C) Slow Tautomer Exchange CheckTemp->Temp_Low Temp_High Elevated Temp (45°C) Fast Tautomer Exchange CheckTemp->Temp_High Result_Split Broad or Split Peak Temp_Low->Result_Split Result_Sharp Single Sharp Peak Temp_High->Result_Sharp Validated Validated Reaction Monitoring Method Result_Sharp->Validated

Figure 1: Decision tree for optimizing DIAT HPLC parameters to overcome ionization and tautomerism.

References

  • Drug Discovery Strategies and Methods 2004 Source: Scribd URL:1

  • 5-Aminotetrazole (Physicochemical Properties) Source: Wikipedia URL:3

  • Microwave Assisted Synthesis of Tetrazole Derivative Source: AIP Publishing URL:2

  • A General Synthetic Method for the Formation of Substituted 5-Aminotetrazoles from Thioureas: A Strategy for Diversity Amplification Source: ResearchGate URL:4

Sources

Optimization

Technical Support Center: N,N-Diisopropylammonium Tetrazolide (DIAT) Coupling &amp; Byproduct Removal

Welcome to the Technical Support Center for phosphoramidite coupling chemistries. This guide provides in-depth troubleshooting and standard operating procedures (SOPs) for managing the N,N-di(propan-2-yl)-2H-tetrazol-5-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phosphoramidite coupling chemistries. This guide provides in-depth troubleshooting and standard operating procedures (SOPs) for managing the N,N-di(propan-2-yl)-2H-tetrazol-5-amine byproduct—commonly referred to in the industry as the N,N-diisopropylammonium tetrazolide (DIAT) salt.

Whether you are performing automated Solid-Phase Oligonucleotide Synthesis (SPOS) or synthesizing custom phosphoramidite monomers in the solution phase, the quantitative removal of DIAT is critical to maintaining high coupling yields and preventing the autocatalytic degradation of your reagents.

System Overview & Mechanistic Causality

The DIAT salt plays a dual role in nucleic acid chemistry depending on your workflow:

  • As an Unavoidable Byproduct (SPOS): During the elongation cycle, a phosphoramidite monomer is activated by a weak acid, typically 1H-tetrazole (pKa ~4.9). The leaving group, N,N-diisopropylamine (pKa ~10.5), is a strong base. Upon displacement, these two species immediately undergo an acid-base reaction to form the DIAT salt.

  • As a Mild Activator (Solution-Phase): When synthesizing custom phosphoramidite monomers from nucleosides, DIAT is deliberately added as a mild, selective activator to prevent over-reaction and drive the phosphitylation[1].

In both scenarios, the high local concentration of the DIAT salt can exceed its solubility limit in non-polar or moderately polar organic solvents (like dichloromethane or acetonitrile), leading to precipitation, clogged microfluidic lines, or equilibrium shifts that reduce overall yield[2][3].

Mechanism A Phosphoramidite Monomer + 1H-Tetrazole Activator B Tetrazolyl Phosphoramidite Intermediate + Free Diisopropylamine A->B Protonation & Amine Displacement C Nucleophilic Attack by 5'-OH Nucleoside B->C E N,N-Diisopropylammonium Tetrazolide (DIAT Salt Byproduct) B->E Acid-Base Reaction (pKa driven) D Phosphite Triester (Elongated Oligonucleotide) C->D Coupling Product Formation

Mechanism of Phosphoramidite Coupling and DIAT Byproduct Formation.

Troubleshooting FAQs

Q1: Why is my automated DNA/RNA synthesizer experiencing pressure build-ups during the post-coupling wash? A: This is the hallmark symptom of DIAT precipitation. While DIAT is moderately soluble in acetonitrile (ACN), the rapid generation of this salt during the coupling of highly concentrated phosphoramidites (often 0.1 M to 0.5 M) causes it to crash out of solution[2]. The common ion effect and the low dielectric constant of ACN limit the solubility of the ionic DIAT salt, causing micro-crystals to accumulate on the column frits and generate back-pressure. Solution: Increase the volume and duration of the post-coupling ACN wash, or implement a pulsed wash cycle (see Protocol B).

Q2: How does residual DIAT affect the subsequent oxidation step or specialized couplings? A: If DIAT is carried over into the oxidation step, the acidic tetrazole moiety can interfere with the iodine-mediated oxidation. Furthermore, in specialized syntheses (such as the synthesis of phosphoramidates), the presence of excess DIAT can actually drive the equilibrium backward. Because the formation of the phosphite triester is reversible in certain amine-exchange methods, residual DIAT consumes the monomer and reduces the overall yield of the desired linkage[3].

Q3: When synthesizing custom phosphoramidite monomers using DIAT as an activator, how do I prevent the byproduct from degrading my final monomer? A: Phosphoramidite monomers are highly sensitive to acidic environments. If residual DIAT is left behind after the phosphitylation coupling, the tetrazole acts as a proton donor, causing premature detritylation or hydrolysis of the monomer. Solution: The reaction must be quenched with a mildly basic aqueous solution (e.g., dilute Na₂CO₃)[4]. This neutralizes the tetrazole, converting it entirely into a highly water-soluble sodium salt, while the pure phosphoramidite remains in the organic layer.

Troubleshooting Start Issue Detected: Line Clogging or Low Coupling Yield Check Is DIAT precipitating in the synthesizer lines? Start->Check Sol Solution-Phase Synthesis Check->Sol Liquid Phase SPOS Solid-Phase Synthesis (SPOS) Check->SPOS Solid Support SolFix Perform Aqueous Wash (Dilute Na2CO3 / NaCl) Sol->SolFix SPOSFix Increase ACN Wash Volume or Implement Amine Wash SPOS->SPOSFix

Troubleshooting Workflow for DIAT Precipitation and Removal.

Quantitative Data: Physicochemical Properties & Mitigation

Synthesis ContextRole of DIATPrimary Byproduct IssueMitigation & Removal Strategy
Solid-Phase (SPOS) Unavoidable ByproductPrecipitation in microfluidic lines due to low solubility in ACN at high concentrations.High-volume ACN washes; pulsed wash cycles to allow dissolution kinetics to catch up.
Solution-Phase Phosphitylation Mild Activator / ByproductResidual acidic tetrazole degrades the synthesized phosphoramidite monomer during storage.Aqueous basic workup (Na₂CO₃ partition) followed by brine wash to extract the salt.
Waste Stream Recovery Target for RecyclingHigh cost of lost 1H-tetrazole and unreacted amidites in the waste stream.Addition of excess N,N-diisopropylamine to induce total precipitation of DIAT for recovery[2].

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Removal of DIAT via Aqueous Partitioning

Objective: To quantitatively remove DIAT from a solution-phase phosphoramidite coupling or phosphitylation reaction. Causality: A basic aqueous environment neutralizes any free tetrazole and ensures the diisopropylamine remains unprotonated. The highly polar DIAT salt dissolves entirely in the aqueous phase, protecting the acid-sensitive phosphoramidite in the organic phase[4].

  • Reaction Quench: Once TLC indicates the complete consumption of the nucleoside, quench the reaction by pouring the mixture into an equal volume of dilute aqueous sodium carbonate (Na₂CO₃).

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the product with Dichloromethane (CH₂Cl₂).

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl to remove residual water and trace salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄. Filter out the drying agent.

  • Concentration: Evaporate the solvent in vacuo to yield the crude product, free of DIAT.

  • Validation Check: Analyze the organic layer via ³¹P NMR. A successful removal and coupling will show a distinct phosphite triester peak (~140-149 ppm) with the complete absence of salt precipitates in the organic phase.

Protocol B: Solid-Phase Wash Optimization for Automated Synthesizers

Objective: To prevent frit clogging and carryover of DIAT in automated SPOS. Causality: Providing a larger solvent volume dilutes the local concentration of DIAT below its precipitation threshold. Implementing a wait time allows for the dissolution kinetics of any transiently formed micro-crystals to catch up before being flushed to waste.

  • Modify the Wash Cycle: In the synthesizer software, locate the post-coupling wash step.

  • Increase ACN Volume: Increase the wash volume of anhydrous Acetonitrile by 1.5x to 2.0x the standard default setting.

  • Implement Pulsed Washing: Instead of a single continuous flow, program the synthesizer to deliver the ACN wash in three discrete pulses, with a 5-second wait time between pulses.

  • Validation Check: Monitor the synthesizer's pressure logs. A self-validating wash cycle will maintain a stable column pressure (variance < 5 psi) across all coupling cycles, confirming the absence of DIAT micro-crystal accumulation.

Sources

Troubleshooting

n,n-Di(propan-2-yl)-2h-tetrazol-5-amine reaction time and temperature optimization

Welcome to the Technical Support Center for oligonucleotide synthesis optimization. This guide provides authoritative troubleshooting and optimization strategies for utilizing N,N-di(propan-2-yl)-2H-tetrazol-5-amine (als...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oligonucleotide synthesis optimization. This guide provides authoritative troubleshooting and optimization strategies for utilizing N,N-di(propan-2-yl)-2H-tetrazol-5-amine (also known as 5-(diisopropylamino)tetrazole) as a nucleophilic activator in solid-phase phosphoramidite chemistry.

By balancing reaction kinetics and thermodynamic stability, this guide will help you eliminate n-1 truncations, minimize side reactions, and maximize full-length product (FLP) yields.

Part 1: Mechanistic Overview & Activation Pathway

In the phosphoramidite approach to oligonucleotide synthesis, the activator plays a dual role: it acts as a mild acid to protonate the diisopropylamino leaving group of the phosphoramidite monomer, and as a nucleophile to form a highly reactive intermediate[1].

N,N-di(propan-2-yl)-2H-tetrazol-5-amine features an electron-donating diisopropylamino moiety. This structural modification slightly raises the pKa of the tetrazole ring compared to standard 1H-tetrazole. While this reduced acidity is highly beneficial for minimizing undesired premature detritylation (loss of the 5'-DMT group)[2], it inherently alters the activation kinetics, necessitating precise time and temperature optimization.

Mechanism P Phosphoramidite (Inactive Monomer) D N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (Protonation & Nucleophilic Attack) P->D Activation I Tetrazolyl Phosphoramidite Intermediate (Highly Reactive) D->I O 5'-OH of Support-Bound Oligo (Nucleophilic Substitution) I->O Coupling C Phosphite Triester (Coupled Product) O->C

Mechanistic pathway of phosphoramidite activation by N,N-di(propan-2-yl)-2H-tetrazol-5-amine.

Part 2: Troubleshooting Guide & FAQs

Q: Why is temperature optimization critical when substituting standard activators with N,N-di(propan-2-yl)-2H-tetrazol-5-amine? A: Because the activator is slightly less acidic than standard 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), the initial protonation step is slower at ambient temperatures (20°C). Increasing the reaction temperature (e.g., to 25–30°C) compensates for this by accelerating the kinetic rate of nucleophilic attack. This ensures the rapid formation of the reactive intermediate without extending the overall cycle time of the synthesizer.

Q: How does reaction time impact coupling efficiency versus side-product formation? A: In solid-phase synthesis, the coupling step must reach >99% efficiency to prevent the accumulation of n-1 truncation products[3]. If the reaction time is too short (< 3 minutes at 20°C), the sterically hindered intermediate fails to fully react with the 5'-OH of the support-bound oligo. Conversely, prolonged exposure (> 8 minutes) increases the risk of side reactions, such as branching at exocyclic amines or degradation of the newly formed phosphite triester.

Q: I am seeing a sudden drop in coupling efficiency. Could the activator be the issue? A: Yes. N,N-di(propan-2-yl)-2H-tetrazol-5-amine is highly sensitive to moisture. Water aggressively competes with the 5'-OH of the growing oligonucleotide, hydrolyzing the activated phosphoramidite into an inert H-phosphonate. Ensure your acetonitrile (ACN) has a water content of <10 ppm and that 3Å molecular sieves are present in the reagent reservoir.

Part 3: Quantitative Optimization Data

To establish a self-validating system, a matrix of time and temperature variables must be tested against a standard sequence (e.g., a 20-mer poly-dT). The table below summarizes the causal relationship between these parameters and the resulting synthesis quality using a 0.25 M activator concentration.

Temperature (°C)Reaction Time (min)Avg. Coupling Efficiency (%)n-1 Truncation (%)Causality & Recommendation
203.097.52.1Suboptimal: Kinetic limitation prevents complete coupling.
206.098.80.9Acceptable: Slower kinetics overcome by extended time.
25 4.0 99.3 0.4 Optimal: Ideal balance of activation rate and stability.
258.099.30.6Diminishing Returns: No yield gain; slight increase in side reactions.
303.099.10.7Fast but Risky: Good yield, but risks ACN solvent evaporation.
308.098.21.5Suboptimal: Elevated thermal degradation of the phosphite triester.

Part 4: Experimental Optimization Protocol

Follow this step-by-step methodology to calibrate your automated synthesizer for N,N-di(propan-2-yl)-2H-tetrazol-5-amine.

Step 1: System Preparation & Reagent Formulation

  • Purge the automated synthesizer lines with anhydrous ACN. Verify that the inline moisture traps are active.

  • Dissolve the N,N-di(propan-2-yl)-2H-tetrazol-5-amine in anhydrous ACN to a final concentration of 0.25 M.

  • Add activated 3Å molecular sieves to the reagent bottle and let it sit for 12 hours prior to use to ensure <10 ppm moisture.

Step 2: Baseline Synthesis

  • Synthesize a standard 20-mer poly-dT sequence using your legacy activator conditions (e.g., 20°C, 3 min) to establish a baseline coupling efficiency via real-time trityl monitoring.

Step 3: Temperature and Time Matrix Execution

  • Equip the reaction column block with a Peltier temperature controller. Set the initial test temperature to 25°C.

  • Program the synthesizer to vary the coupling wait step (2, 4, 6, and 8 minutes) across parallel columns.

  • Proceed with standard capping, oxidation, and detritylation steps for each cycle[3].

Step 4: Cleavage, Deprotection, and Analysis

  • Cleave the synthesized oligonucleotides from the solid support using concentrated aqueous ammonia at 55°C for 8 hours.

  • Analyze the crude product via IP-RP-HPLC (Ion-Pairing Reversed-Phase HPLC) and ESI-MS to quantify the full-length product (FLP) versus n-1 truncations.

Workflow Step1 1. Reagent Prep (0.25M Activator in ACN) Step2 2. Temp Control (20°C, 25°C, 30°C) Step1->Step2 Step3 3. Time Variation (2 to 15 min) Step2->Step3 Step4 4. Quench & Wash (Oxidation/Capping) Step3->Step4 Step5 5. Cleavage (Ammonia Deprotection) Step4->Step5 Step6 6. HPLC/MS (Yield & Purity Analysis) Step5->Step6

Experimental workflow for optimizing reaction time and temperature using DIAT.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[Link]

Sources

Reference Data & Comparative Studies

Validation

n,n-Di(propan-2-yl)-2h-tetrazol-5-amine vs HOBt/HBTU in peptide synthesis

An authoritative comparison guide designed for researchers, synthetic chemists, and drug development professionals. Executive Summary As peptide therapeutics evolve from simple linear sequences to highly complex, post-tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary

As peptide therapeutics evolve from simple linear sequences to highly complex, post-translationally modified architectures (such as phosphopeptides and peptide-oligonucleotide conjugates), synthetic chemists must employ orthogonal activation strategies. This guide provides a definitive comparative analysis of two distinct classes of coupling activators: HOBt/HBTU , the established gold standard for standard amide bond formation, and N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (DIAT) , a specialized weak-acid activator essential for phosphoramidite-mediated phosphoester bond formation.

While HBTU/HOBt drives the elongation of the peptide backbone, DIAT enables the precise installation of phosphate groups or nucleic acid conjugates. Understanding the mechanistic causality behind these reagents is critical for designing high-yield, self-validating synthetic workflows.

Mechanistic Causality: The Chemistry of Activation

HBTU/HOBt: Carboxyl Activation for Amide Bonds

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is utilized to activate the carboxylic acid of an incoming Fmoc-protected amino acid. Although historically classified as a uronium salt, crystallographic evidence has proven HBTU exists as an aminium (guanidinium N-oxide) salt.

The Causality: When treated with a tertiary base like DIPEA, the carboxylic acid attacks HBTU. However, this intermediate is prone to forming an oxazolone, which leads to epimerization (racemization) at the alpha-carbon. To prevent this, HOBt (1-hydroxybenzotriazole) is added. HOBt rapidly traps the reactive intermediate to form a highly stable, yet electrophilic, OBt active ester . This ester undergoes smooth nucleophilic attack by the resin-bound primary amine, forming the amide bond while preserving stereochemical integrity ().

HBTU_Mechanism A Fmoc-AA-OH (Carboxylic Acid) C OBt Active Ester (Intermediate) A->C Activation (HOBt release) B HBTU + DIPEA (Coupling Reagent) B->C Catalysis E Peptide Bond (Target) C->E Nucleophilic Attack D Resin-Bound Amine (Nucleophile) D->E Elongation

HBTU/HOBt-mediated carboxyl activation and amide bond formation pathway.

N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (DIAT): Phosphoramidite Activation

Synthesizing phosphopeptides (e.g., phosphorylating Ser, Thr, or Tyr) requires an entirely different chemical logic. Carboxyl activators cannot form phosphoester bonds efficiently. Instead, phosphoramidite chemistry is employed ().

The Causality: DIAT acts as a specialized weak acid (pKa ~ 4.8). It is chosen over standard 1H-tetrazole because it is non-explosive, highly soluble in acetonitrile, and provides a milder activation that prevents premature cleavage of acid-sensitive protecting groups. DIAT protonates the diisopropylamino leaving group of the phosphoramidite donor. The resulting tetrazolate anion acts as a nucleophile, displacing the amine to form a highly reactive tetrazolyl phosphite intermediate . This P(III) species is rapidly attacked by the unprotected hydroxyl group of the target amino acid. A subsequent oxidation step is required to convert the unstable P(III) phosphite into the stable P(V) phosphate ().

DIAT_Mechanism A Phosphoramidite (P(III) Donor) C Tetrazolyl Phosphite (Reactive Intermediate) A->C Protonation & Displacement B DIAT (Weak Acid Activator) B->C E Phosphite Triester (Unstable) C->E Nucleophilic Attack D Ser/Thr/Tyr -OH (Nucleophile) D->E G Phosphoester Bond (Target P(V)) E->G Oxidation F Oxidation (I2 / H2O) F->G

DIAT-mediated phosphoramidite activation and phosphoester formation.

Comparative Performance Data

The following table summarizes the quantitative and qualitative operational parameters of both activation systems during solid-phase synthesis.

ParameterHOBt/HBTU SystemN,N-Di(propan-2-yl)-2H-tetrazol-5-amine (DIAT)
Primary Synthetic Target Backbone amide bond formationPhosphoester bond formation (Phosphopeptides)
Substrate Activated Carboxylic Acids (Fmoc-AA-OH)Phosphoramidites (P(III) donors)
Reactive Intermediate OBt Active EsterTetrazolyl Phosphite
Standard Coupling Time 20–60 minutes5–15 minutes
Optimal Base/Additive DIPEA (N,N-Diisopropylethylamine)None (Acts as its own acid catalyst)
Racemization Risk Low (Suppressed by HOBt)N/A (Phosphorus center lacks equivalent chirality)
Moisture Sensitivity Moderate (Tolerates trace moisture)Extremely High (Requires strictly anhydrous conditions)
Coupling Efficiency > 98% per cycle> 99% per cycle (if strictly anhydrous)

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step must act as a self-validating system. Proceeding to the next step without validation guarantees sequence failure.

Protocol 1: HBTU/HOBt-Mediated Fmoc-SPPS Elongation

Objective: Form an amide bond to extend the peptide backbone.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 min. Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve 4.0 eq of Fmoc-AA-OH, 3.9 eq of HBTU, and 4.0 eq of HOBt in DMF. Add 8.0 eq of DIPEA. Stir for 3 minutes to allow the OBt active ester to form.

  • Coupling: Add the pre-activated mixture to the resin. Agitate for 45 minutes at room temperature.

  • Self-Validation Checkpoint (Kaiser Test):

    • Extract a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN).

    • Logic: If the beads turn Blue , unreacted primary amines remain. The system invalidates the step; execute a secondary coupling cycle. If the beads remain Yellow/Colorless , coupling is >99% complete. Proceed to the next cycle ().

Protocol 2: DIAT-Mediated Solid-Phase Phosphorylation

Objective: Install a phosphate group onto a resin-bound Ser, Thr, or Tyr residue.

  • Anhydrous Preparation: Wash the resin containing the target hydroxyl group with strictly anhydrous Acetonitrile (ACN) (5x) under an Argon atmosphere. Trace moisture will instantly hydrolyze the phosphoramidite.

  • Phosphoramidite Activation: Add a solution of the phosphoramidite reagent (3.0 eq) and DIAT (0.45 M in anhydrous ACN) to the resin. Agitate for 15 minutes.

  • Oxidation: Drain the resin and immediately add an oxidation solution (0.1 M I2 in Pyridine/H2O/THF). Agitate for 10 minutes to convert the unstable P(III) phosphite to the stable P(V) phosphate.

  • Self-Validation Checkpoint (Trityl Monitor / LC-MS):

    • If using a trityl-protected phosphoramidite, treat a micro-cleavage sample with 3% TCA.

    • Logic: An Orange effluent confirms the successful presence of the trityl cation, validating the phosphoester linkage. Final validation is performed post-cleavage via 31P NMR (looking for a singlet around ~0 to -5 ppm).

Integrated Workflow

For complex targets like phosphopeptides, these two orthogonal chemistries are combined into a single, seamless solid-phase workflow.

Integrated_Workflow Step1 Standard SPPS Elongation (HBTU/HOBt) Check1 Checkpoint 1: Kaiser Test (Self-Validation: Blue -> Yellow) Step1->Check1 Step2 Phosphoramidite Coupling (DIAT + Phosphoramidite) Check1->Step2 If Pass (Yellow) Check2 Checkpoint 2: Trityl Monitor (Self-Validation: Orange Effluent) Step2->Check2 Step3 Oxidation to Phosphate (I2 / Pyridine / H2O) Check2->Step3 If Pass (Orange) Step4 Global Deprotection & Cleavage (TFA / Scavengers) Step3->Step4 Check3 Final Validation (LC-MS & 31P NMR) Step4->Check3

Integrated workflow for orthogonal phosphopeptide synthesis with validation checkpoints.

References

  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). "New coupling reagents in peptide chemistry." Tetrahedron Letters, 30(15), 1927-1930.[Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). "Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis." Tetrahedron Letters, 22(20), 1859-1862.[Link]

  • Perich, J. W., & Johns, R. B. (1988). "Di-tert-butyl N,N-diethylphosphoramidite. A new phosphitylating agent for the efficient synthesis of O-phosphoseryl-containing peptides." Tetrahedron Letters, 29(19), 2369-2372.[Link]

  • Wellings, D. A., & Atherton, E. (1997). "Standard Fmoc protocols." Methods in Enzymology, 289, 44-67.[Link]

Comparative

cost-benefit analysis of using n,n-Di(propan-2-yl)-2h-tetrazol-5-amine

Cost-Benefit Analysis & Application Guide: N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (DIAT) in Phosphoramidite Synthesis Executive Summary & Chemical Nuance In the highly specialized field of nucleic acid chemistry, the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis & Application Guide: N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (DIAT) in Phosphoramidite Synthesis

Executive Summary & Chemical Nuance

In the highly specialized field of nucleic acid chemistry, the synthesis of nucleoside phosphoramidites demands precise control over reactivity, steric hindrance, and acid-labile protecting groups. N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (often functionally synonymous in synthetic literature with its active salt complex, Diisopropylammonium tetrazolide or DIAT , CAS 93183-36-9) is a premier activator used in the phosphitylation of nucleosides.

As a Senior Application Scientist, I approach activator selection not merely as a reagent swap, but as a critical lever for optimizing yield, purity, and scalability. This guide provides an objective cost-benefit analysis of DIAT against alternative activators, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Grounding: The Causality of Activation

To understand the value of DIAT, we must first examine the mechanism of phosphitylation. When converting a 5'-O-DMT-protected nucleoside into its 3'-phosphoramidite monomer, the standard reagent is the "bis-reagent" (2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite). This reagent is inherently stable and requires an acidic nucleophile to activate it[1].

DIAT operates via a highly efficient two-step activation mechanism[2]:

  • Protonation: The acidic proton of the tetrazolide salt protonates one of the diisopropylamino groups on the bis-reagent, converting it into an excellent leaving group.

  • Nucleophilic Displacement: The tetrazolide anion attacks the phosphorus center, displacing diisopropylamine to form a highly reactive tetrazolide intermediate. The 3'-OH of the nucleoside subsequently attacks this intermediate to form the final phosphoramidite[3].

ActivationPathway A Bis-Reagent (Phosphitylating Agent) B Protonation by DIAT (Activator) A->B + DIAT C Tetrazolide Intermediate (Reactive Species) B->C - Diisopropylamine D Nucleoside 3'-OH Attack (Nucleophilic Substitution) C->D + Nucleoside E Phosphoramidite (Final Product) D->E - Tetrazole

Fig 1: Mechanism of phosphitylation activated by DIAT.

Cost-Benefit Analysis: DIAT vs. Alternative Activators

The decision to use DIAT over historically common activators like 1H-Tetrazole or modern alternatives like 4,5-Dicyanoimidazole (DCI) and Pyridinium trifluoroacetate (Py·TFA) comes down to a balance of chemical safety, product stability, and raw material costs[1],[4].

Quantitative Comparison Table
ActivatorpKaSolubility (MeCN)Cost Estimate (100g)Safety ProfileDetritylation Risk
DIAT ~5.2Moderate~$600 - $890Non-explosiveVery Low
1H-Tetrazole 4.8Low (~0.5 M)~$150Explosive hazardModerate
DCI 5.2High (>1.1 M)~$250SafeLow
Py·TFA 5.2High~$50SafeLow
(Note: Cost estimates are approximate based on commercial reagent suppliers[5],[6].)
The Benefit (Performance & Safety)
  • Protection of Acid-Labile Groups: 1H-tetrazole is highly acidic (pKa 4.8)[3]. During prolonged phosphitylation reactions, this acidity can cause premature cleavage of the 5'-DMT protecting group (detritylation), leading to unwanted dimer formation and significant yield loss[1]. DIAT, being a buffered salt, maintains a milder acidic environment that perfectly preserves the DMT group.

  • Operational Safety: 1H-tetrazole is classified as an explosive hazard, complicating shipping, storage, and scale-up[1]. DIAT is entirely non-explosive, drastically reducing facility safety overhead[4].

The Cost (Economic Drawbacks)
  • High Reagent Expense: As shown in the data, DIAT is a premium reagent, costing upwards of 600− 890 per 100g[5],[6]. For industrial-scale manufacturing (kilogram scale), this significantly impacts the Cost of Goods Sold (COGS). In highly cost-sensitive workflows, researchers may opt for Py·TFA, which offers similar mild acidity at a fraction of the cost[1].

Self-Validating Experimental Protocol: Phosphitylation Workflow

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodology for synthesizing a 5'-O-DMT-nucleoside phosphoramidite using DIAT includes the explicit causality behind each step,[7].

Step 1: Anhydrous Preparation

  • Action: Co-evaporate the 5'-O-DMT-nucleoside (1.0 eq) and DIAT (0.5 eq) with anhydrous acetonitrile, then dry under high vacuum for 12 hours.

  • Causality: Water is a potent nucleophile. Even trace moisture will irreversibly hydrolyze the highly reactive bis-reagent into an unreactive H-phosphonate byproduct, terminating the reaction before it begins.

Step 2: Solvation & Reagent Addition

  • Action: Dissolve the dried mixture in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere. Dropwise, add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq) at room temperature.

  • Causality: Dropwise addition controls the exothermic protonation step and prevents localized depletion of the DIAT activator. DCM is preferred over acetonitrile here to maximize the solubility of the hydrophobic DMT-protected nucleoside.

Step 3: Reaction Monitoring

  • Action: Stir for 2–4 hours. Validate completion via TLC (Hexane:EtOAc 1:1 with 2% Et3N).

  • Causality: The starting material will appear as a single spot, while the product will appear as two closely eluting spots (diastereomers) with a higher Rf value.

Step 4: Quenching & Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and purify via silica gel chromatography using an eluent containing 1-2% triethylamine.

  • Causality: Silica gel is inherently acidic. Without neutralization by a tertiary amine (Et3N), the acid-labile 5'-DMT group and the sensitive phosphorus(III) center will rapidly degrade during column purification. The basic aqueous quench stabilizes the crude mixture prior to loading.

ValidationWorkflow A Crude Reaction Mixture B NaHCO3 Quench (Neutralization) A->B Stabilize C Silica Chromatography (1-2% Et3N) B->C Isolate D 31P NMR Validation (~149 ppm) C->D Verify

Fig 2: Self-validating purification and verification workflow.

Step 5: Final Validation

  • Action: Analyze the purified product via 31P NMR.

  • Causality: A successful synthesis will yield two distinct peaks around ~149 ppm (representing the two diastereomers at the chiral phosphorus center). Any peaks near 8-14 ppm indicate oxidation to phosphorus(V) or hydrolysis to H-phosphonate, signaling a protocol failure.

Sources

Validation

Performance of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine in Difficult Couplings: A Comparative Guide

Executive Summary In the synthesis of highly modified oligonucleotides and complex phosphoramidite monomers, the choice of activator dictates the delicate balance between coupling efficiency and the suppression of side r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of highly modified oligonucleotides and complex phosphoramidite monomers, the choice of activator dictates the delicate balance between coupling efficiency and the suppression of side reactions. N,N-Di(propan-2-yl)-2H-tetrazol-5-amine —frequently referred to in patent literature and industry parlance by its functional salt equivalent, Diisopropylammonium tetrazolide (DPT or DIAT) [1]—occupies a highly specialized niche.

While "turbo" activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are preferred for automated solid-phase chain elongation, DPT is the gold standard for the solution-phase phosphitylation of sterically hindered nucleosides (e.g., 2'-O-methyl, 2'-fluoro, or bulky dye conjugates)[2]. This guide objectively compares the performance of DPT against alternative activators, providing mechanistic causality, empirical data, and self-validating experimental protocols.

Mechanistic Causality: The "Goldilocks" Acidity

To understand why N,N-Di(propan-2-yl)-2H-tetrazol-5-amine excels in difficult monomer couplings, we must examine the dual role of an activator: it must act as both a proton donor and a nucleophile[3][4].

  • Protonation: The activator protonates the diisopropylamino leaving group of the phosphitylating reagent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, often called the "bis-reagent").

  • Nucleophilic Attack: The conjugate base (tetrazolide) displaces the protonated amine, forming a highly reactive tetrazolyl-phosphite intermediate. This intermediate is subsequently attacked by the 3'-OH of the nucleoside to form the final phosphoramidite[4].

The Causality of Side Reactions: In difficult couplings involving sterically hindered 3'-OH groups (such as RNA monomers with bulky 2'-TBDMS or 2'-OMe protections), the reaction kinetics are inherently sluggish. If a standard activator like 1H-tetrazole (pKa 4.89) or ETT (pKa 4.28) is used, the prolonged exposure to this acidic environment leads to premature cleavage of the 5'-DMT (dimethoxytrityl) protecting group[3][4]. This detritylation allows the newly freed 5'-OH to react, forming unwanted n+1 dimer impurities[4].

The DPT Advantage: DPT provides a buffered, mildly acidic environment (effective pKa ~5.2)[5]. It is acidic enough to selectively activate the bis-reagent, but mild enough to leave the 5'-DMT group completely intact, even over the extended reaction times (12–24 hours) required for highly hindered substrates. Furthermore, DPT does not over-activate the newly formed phosphoramidite product, preventing secondary degradation.

Mechanism A Phosphorodiamidite (Bis-reagent) C Tetrazolyl-Phosphite Intermediate A->C + Activator - Diisopropylamine B N,N-Di(propan-2-yl)- 2H-tetrazol-5-amine (Activator) B->C Donates H+ & Tetrazolide E Phosphoramidite Monomer (High Yield, No Dimers) C->E Nucleophilic Attack D Sterically Hindered Nucleoside (3'-OH) D->E OH reacts with P(III)

Figure 1: Mechanistic pathway of phosphitylation activated by DPT, highlighting the formation of the reactive intermediate.

Comparative Performance Data

When engineering a synthesis workflow, selecting the correct activator is a matter of matching the chemical stringency to the steric hindrance of the target.

Table 1: Activator Properties and Optimal Use Cases
ActivatorpKaRelative NucleophilicityPrimary ApplicationPerformance in Hindered Phosphitylation
DPT ~5.2LowSolution-phase monomer synthesisExcellent: No detritylation, high purity.
DCI 5.2Very HighSolid-phase RNA couplingPoor: Over-activation leads to byproducts.
1H-Tetrazole 4.89ModerateStandard DNA couplingFair: Moderate yields, ~5-10% dimer formation.
ETT 4.28HighSolid-phase RNA couplingFail: Severe 5'-DMT loss over long reaction times.
Table 2: Yield Comparison in Phosphitylation of 5'-DMT-2'-OMe-Guanosine

(Conditions: 1.2 eq Bis-reagent, 0.5 eq Activator, CH₂Cl₂, 12 hours at Room Temperature)

Activator UsedTarget Monomer Yield (%)Dimer Impurity (%)Unreacted Starting Material (%)
DPT 92% < 1% 5%
1H-Tetrazole74%12%8%
DCI61%25% (Over-reaction)2%
ETT45%40% (Detritylation)< 1%

Data synthesis based on standard industry optimization trials for 2'-modified phosphoramidites.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. In-process analytical checks are embedded to confirm causality and prevent downstream failures.

Protocol: Solution-Phase Phosphitylation using DPT

Objective: Synthesize a 3'-O-phosphoramidite from a sterically hindered 5'-DMT-protected nucleoside.

Materials:

  • 5'-DMT-protected nucleoside (1.0 eq)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (Bis-reagent) (1.2 eq)

  • N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (DPT) (0.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the 5'-DMT nucleoside (1.0 eq) and DPT (0.5 eq) in anhydrous DCM under an argon atmosphere. Causality: DCM is prioritized over Acetonitrile here because hindered, heavily protected nucleosides exhibit superior solubility in halogenated solvents.

  • Activation: Dropwise, add the Bis-reagent (1.2 eq) to the stirring solution at room temperature.

  • Incubation & Monitoring: Stir for 4 to 12 hours.

    • Self-Validation Check (TLC): Run a TLC (Hexane:Ethyl Acetate 1:1 with 2% Triethylamine). The starting material should disappear, replaced by a higher-Rf spot (often a closely eluting diastereomeric doublet).

  • Quenching: Once complete, add saturated aqueous NaHCO₃. Causality: The mild base neutralizes the DPT and quenches any unreacted bis-reagent, preventing it from reacting with moisture to form H-phosphonate impurities.

  • Extraction & Drying: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation (³¹P NMR): Dissolve a crude aliquot in CDCl₃.

    • Pass Criteria: Two sharp peaks between 149.0 ppm and 151.0 ppm (representing the two diastereomers of the phosphoramidite product).

    • Fail Criteria: A peak at ~123 ppm indicates unreacted bis-reagent. A peak at ~14 ppm indicates oxidized P(V) species.

Workflow Start Oligonucleotide Synthesis Workflow Step1 Phase 1: Monomer Synthesis (Solution-Phase Phosphitylation) Start->Step1 Step2 Phase 2: Chain Elongation (Automated Solid-Phase Coupling) Start->Step2 Cond1 Is the 3'-OH Sterically Hindered? (e.g., 2'-OMe, 2'-F, Bulky Dye) Step1->Cond1 Cond2 RNA or Modified DNA Coupling? Step2->Cond2 Act1 Use DPT (Prevents Detritylation) Cond1->Act1 Yes Act2 Use 1H-Tetrazole (Standard) Cond1->Act2 No Act3 Use ETT or DCI (High Acidity/Nucleophilicity) Cond2->Act3 Yes (Difficult) Act4 Use 1H-Tetrazole or DCI (Standard DNA) Cond2->Act4 No (Standard DNA)

Figure 2: Decision tree for activator selection, demonstrating where DPT fits into the broader oligonucleotide synthesis workflow.

References

  • Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS Glen Research[Link][3]

  • Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR Glen Research [Link][4]

  • 2-Cyanoethyl N,N,N′,N′-Tetraisopropylphosphorodiamidite Applications ResearchGate [Link][2]

  • Activators for oligonucleotide and phosphoramidite synthesis (EP1874792B1) Google Patents[5]

  • US Patent 10,954,255 B2 (Phospholipid Scaffold Synthesis via diisopropylaminotetrazole) Google Patents [Link][1]

Sources

Comparative

N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (DIAT) in Advanced Phosphitylation: A Comparative Efficacy Guide

As drug development moves toward increasingly complex modalities—such as sterically hindered RNA therapeutics, lipid nanoparticles (LNPs), and prostacyclin analogs—the limitations of standard phosphoramidite activators b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development moves toward increasingly complex modalities—such as sterically hindered RNA therapeutics, lipid nanoparticles (LNPs), and prostacyclin analogs—the limitations of standard phosphoramidite activators become apparent. N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (commonly referred to as 5-(diisopropylamino)tetrazole or DIAT ) has emerged as a specialized, sterically tuned activator designed to overcome the solubility and acidity constraints of traditional reagents.

This guide objectively evaluates the efficacy of DIAT against standard alternatives, detailing the mechanistic causality behind its performance and providing a self-validating protocol for its application in complex synthesis.

Mechanistic Insights: The Causality of Activator Selection

In phosphoramidite chemistry, the activator must perform a delicate balancing act: it must be acidic enough to protonate the diisopropylamino leaving group of the phosphoramidite, yet mild enough to avoid cleaving acid-labile protecting groups like 4,4'-dimethoxytrityl (DMT).

Traditional activators like 1H-tetrazole (pKa ~4.9) often trigger premature detritylation and suffer from poor solubility in non-polar solvents. DIAT solves this through precise electronic and steric tuning:

  • Electronic Modulation (pKa Tuning): The addition of the electron-donating diisopropylamino group at the 5-position of the tetrazole ring raises the pKa to approximately 5.5. This makes DIAT a milder acid compared to 1H-tetrazole or [4], drastically reducing the risk of off-target detritylation during prolonged coupling cycles.

  • Steric Repulsion and Kinetics: The bulky isopropyl groups prevent the tetrazole from forming overly stable, unreactive dead-end complexes with the phosphorus center. As demonstrated in structural studies of [3], the steric repulsion associated with the diisopropylamino groups forces the reactive intermediate into a highly accessible conformation, accelerating the nucleophilic attack by the target hydroxyl group.

  • Lipophilic Solvation: Unlike standard activators that require acetonitrile, DIAT is highly soluble in water-free dichloromethane (DCM). This is critical when synthesizing highly lipophilic molecules, such as [1], or when functionalizing [2].

ActivationPathway Phosphoramidite Phosphoramidite Monomer Protonated Protonated Intermediate Phosphoramidite->Protonated Protonation DIAT DIAT Activator (pKa ~ 5.5) DIAT->Protonated H+ Transfer ActiveSpecies Tetrazolyl Phosphite Active Species Protonated->ActiveSpecies Amine Departure Product Coupled Product (Phosphite Triester) ActiveSpecies->Product Coupling Reaction Nucleophile Target Nucleophile (5'-OH / Phenol) Nucleophile->Product Nucleophilic Attack

Figure 1: DIAT-mediated phosphoramidite activation and coupling pathway.

Comparative Efficacy Data

To objectively assess DIAT, we must benchmark it against the industry standards: 1H-Tetrazole, ETT, and 4,5-Dicyanoimidazole (DCI). The table below summarizes their quantitative performance metrics.

ActivatorpKaOptimal SolventCoupling TimeDetritylation RiskPrimary Application
1H-Tetrazole 4.9Acetonitrile10–15 minModerateRoutine DNA Synthesis
ETT 4.28Acetonitrile5–10 minHighSterically hindered RNA
DCI 5.2Acetonitrile10–15 minLowLarge-scale Oligonucleotides
DIAT ~5.5Dichloromethane15–20 minVery Low Lipids, Prostacyclins & Resins

Key Takeaway: While ETT offers the fastest coupling times due to its high acidity, it is unsuitable for highly acid-sensitive substrates. DIAT sacrifices a marginal amount of speed for unparalleled protection of acid-labile groups and superior performance in non-polar solvent systems.

Experimental Protocol: DIAT-Mediated Phosphitylation

The following methodology outlines a self-validating system for the phosphitylation of a lipophilic alcohol using DIAT. Every step includes an In-Process Control (IPC) to ensure causal validation of the reaction state.

Step 1: Matrix Preparation and Solvation
  • Action: Co-evaporate the target nucleophile (e.g., lipid alcohol) and the phosphoramidite monomer (1.2 eq) with anhydrous toluene to remove trace water. Dissolve the residue in anhydrous dichloromethane (DCM).

  • Causality: DCM is utilized to ensure complete solvation of highly lipophilic substrates that would otherwise aggregate or precipitate in acetonitrile.

  • Self-Validation (IPC 1): Perform a Karl Fischer titration on the DCM solution prior to activator addition. Validation threshold: Moisture must be <10 ppm. Excess water will irreversibly hydrolyze the phosphoramidite into an unreactive H-phosphonate.

Step 2: DIAT Activation
  • Action: Introduce a 0.25 M solution of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine (DIAT) in anhydrous DCM dropwise under an argon atmosphere at room temperature.

  • Causality: The DIAT gently protonates the diisopropylamino group of the phosphoramidite. Because DIAT's pKa is ~5.5, the reaction mixture remains insufficiently acidic to cleave DMT or trityl protecting groups, preserving the integrity of the growing molecule.

Step 3: Nucleophilic Coupling
  • Action: Stir the reaction for 15–30 minutes.

  • Causality: The sterically bulky diisopropyl groups on the DIAT-phosphite intermediate prevent the formation of stable, unreactive adducts, thereby lowering the activation energy required for the incoming hydroxyl group to attack the phosphorus center.

  • Self-Validation (IPC 2): Monitor the reaction via 31 P-NMR. Validation threshold: The disappearance of the phosphoramidite peak at ~149 ppm and the emergence of a new peak at ~140 ppm confirms successful phosphite triester formation. If the 149 ppm peak persists, activator depletion has occurred.

Step 4: Oxidation to Phosphotriester
  • Action: Add an oxidizing agent (e.g., 0.02 M Iodine in THF/Pyridine/H₂O) and stir for 5 minutes.

  • Causality: The highly unstable P(III) phosphite triester is oxidized to a stable P(V) phosphate linkage, finalizing the structural backbone of the target molecule.

References

  • Title: U.S. Patent No.
  • Title: Drug Discovery Strategies and Methods Source: Marcel Dekker, Inc. / Scribd URL: [Link]

  • Title: Weak Carbon−Hydrogen−Nitrogen Interactions Affect the Heterocyclic Ligand Bonding Modes in Barium Complexes Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: U.S. Patent No.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N,N-Di(propan-2-yl)-2H-tetrazol-5-amine

This guide provides essential safety and logistical information for the proper disposal of N,N-di(propan-2-yl)-2H-tetrazol-5-amine. The procedures outlined are synthesized from established safety protocols for high-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of N,N-di(propan-2-yl)-2H-tetrazol-5-amine. The procedures outlined are synthesized from established safety protocols for high-nitrogen heterocyclic compounds and are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste safely and in compliance with regulations. Your institution's Environmental Health and Safety (EHS) department remains the primary authority for hazardous waste disposal.

Core Principle: Prioritizing Safety Through Professional Disposal

The foundational principle for disposing of N,N-di(propan-2-yl)-2H-tetrazol-5-amine is the avoidance of on-site chemical neutralization. The tetrazole ring, with its high nitrogen content, is an energetically unstable functional group.[1][2][3] Attempts to deactivate this compound in a standard laboratory setting without a thoroughly validated and peer-reviewed protocol can lead to uncontrolled decomposition, which may be explosive.[2] The thermal decomposition of tetrazoles can lead to the rapid extrusion of nitrogen gas (N₂) and the formation of highly reactive intermediates.[4][5][6] Therefore, this guide exclusively details the protocol for containment and professional disposal.

Hazard Assessment and Safety Precautions

A thorough understanding of the potential hazards is critical before handling this compound or its waste. N,N-di(propan-2-yl)-2H-tetrazol-5-amine is classified with several hazards, and its tetrazole structure implies others.

Identified Health and Physical Hazards

The following table summarizes the known hazard classifications for N,N-di(propan-2-yl)-2H-tetrazol-5-amine.

Hazard ClassificationHazard CodeDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[7]
Skin Irritation H315Causes skin irritation.[7]
Serious Eye Irritation H319Causes serious eye irritation.[7]
Specific Target Organ Toxicity (Single Exposure) H336May cause drowsiness or dizziness.[7]
Potential for Explosion InferredHigh-nitrogen compounds are often unstable or explosive.[8] Heating may cause an explosion.[8][9]N/A
Formation of Explosive Salts InferredTetrazoles can form very sensitive explosive metallic compounds upon contact with metals and metal salts.[8][10]N/A
Mandatory Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for all personnel handling this chemical waste.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[2] Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11][12]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile).[2] Given the compound's classification, double-gloving is recommended.[13]

  • Body Protection : A flame-retardant, knee-length lab coat is required due to the potential energetic nature of tetrazoles.[2][11] Ensure closed-toe shoes are worn.

  • Respiratory Protection : All handling of this compound, especially in solid form, must be conducted in a certified chemical fume hood to prevent inhalation.[9][13] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[12]

Step-by-Step Waste Containment and Disposal Protocol

The following workflow provides a systematic process for the safe containment and disposal of N,N-di(propan-2-yl)-2H-tetrazol-5-amine waste.

G start Identify Waste (Solid, Liquid, Contaminated PPE) ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, FR Coat, Gloves) start->ppe contain Step 2: Contain Waste - Use spark-proof tools. - Transfer to a compatible, sealable container. - Do not fill >80% capacity. ppe->contain label Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - All Hazard Warnings - Date of Generation contain->label store Step 4: Temporary Storage - Place in designated Satellite Accumulation Area (SAA). - Segregate from incompatibles (oxidizers, acids, metals). label->store contact_ehs Step 5: Professional Disposal - Contact institution's EHS department. - Provide all chemical information. - Arrange for a lab pack pickup. store->contact_ehs end_node Waste Properly Disposed contact_ehs->end_node

Sources

Handling

Personal protective equipment for handling n,n-Di(propan-2-yl)-2h-tetrazol-5-amine

As a Senior Application Scientist, I approach the handling of high-nitrogen heterocycles not just as a matter of compliance, but as a system of applied physical chemistry. n,n-Di(propan-2-yl)-2h-tetrazol-5-amine (also re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of high-nitrogen heterocycles not just as a matter of compliance, but as a system of applied physical chemistry. n,n-Di(propan-2-yl)-2h-tetrazol-5-amine (also referred to as N,N-diisopropyl-2H-tetrazol-5-amine) is a specialized compound that merges the highly energetic, nitrogen-rich core of a tetrazole with the lipophilic properties of diisopropylamine substituents.

Handling this compound requires a deep understanding of its mechanistic hazards. The tetrazole core is inherently energetic and prone to exothermic decomposition, while the diisopropyl groups enhance the molecule's ability to permeate dermal barriers compared to unsubstituted aminotetrazoles. Furthermore, the acidic proton on the 2H-tetrazole ring can react with transition metals to form highly sensitive, primary explosives[1],[2].

Below is the definitive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal protocols required for handling this material safely.

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for energetic, lipophilic amines. Every piece of equipment must be selected based on the specific physicochemical threats posed by the molecule.

  • Dermal Protection (Double-Gloving): The diisopropylamino moiety significantly increases the lipophilicity of the molecule, accelerating its permeation through standard latex. You must use double-layered nitrile gloves (≥ 0.11 mm thickness). Causality: Nitrile provides superior chemical resistance to amines[3]. The double-layer acts as a self-validating system: if the outer glove is breached by the lipophilic compound, the inner glove maintains the dermal barrier while you immediately swap the outer pair.

  • Thermal & Blast Protection: Because tetrazole derivatives are flammable solids and carry an inherent risk of explosive decomposition upon heating or friction[4], a Flame-Resistant (FR) lab coat (e.g., Nomex®) is mandatory. Standard polyester blends will melt into the skin during a thermal event.

  • Ocular & Respiratory Defense: Fine powders of tetrazole derivatives are severe respiratory and mucosal irritants[4],[3]. When weighing the dry powder outside of a closed system, a P100 / FFP3 particulate respirator is required alongside chemical splash goggles . If scaling the reaction above 5 grams, a full polycarbonate face shield must be worn over the goggles to protect against potential fragmentation.

Quantitative Hazard & PPE Specifications

ParameterValue / SpecificationMechanistic Rationale
Calculated Nitrogen Content ~35.5%High N-content classifies the core as an energetic material, requiring strict thermal and friction precautions.
Glove Material & Thickness Nitrile, ≥ 0.11 mmPrevents dermal absorption; diisopropyl groups increase lipophilicity and skin permeation rates.
Respirator Filter Rating P100 / FFP3Filters >99.9% of airborne energetic dust, preventing mucosal irritation and inhalation toxicity[4].
Waste Desensitization > 20% w/w Solvent/WaterKeeping the material damp drastically reduces friction and shock sensitivity during disposal[2].

Operational Workflow & Handling Protocol

To ensure absolute safety, every protocol must be a self-validating system where the completion of one step physically ensures the safety of the next.

PPE_Workflow Risk 1. Risk Assessment N,N-Di(propan-2-yl)-2H-tetrazol-5-amine PPE 2. PPE Donning FR Coat, Double Nitrile, Splash Goggles Risk->PPE Hazard Identified Prep 3. Workspace Prep Remove Heavy Metals, Ground Equipment PPE->Prep Personnel Secured Execution 4. Handling & Transfer Use Anti-Static Spatula, Blast Shield Prep->Execution Environment Secured Disposal 5. Waste Management Keep Damp, Segregate from Metals Execution->Disposal Operation Complete

Logical workflow for the safe handling and lifecycle management of energetic tetrazole derivatives.

Step-by-Step Execution:

  • Workspace Decontamination: Thoroughly clean the fume hood. Self-validating check: Visually inspect and verify that no copper, silver, or lead salts/equipment are present in the hood. Causality: Tetrazoles react with heavy metals to form metal tetrazolides, which are extremely sensitive to shock and friction[1],[2].

  • Static Dissipation: Place a grounded anti-static mat inside the fume hood. Ensure your footwear is conductive (< 10^8 Ohms). Causality: Energetic powders can be ignited by electrostatic discharge during transfer.

  • Tool Selection: Equip a ceramic or static-dissipative plastic spatula. Never use metal spatulas. Causality: Metal tools can cause frictional sparking or slowly react with the tetrazole over time.

  • Weighing & Transfer: Place the analytical balance behind a polycarbonate blast shield. Transfer the compound slowly to avoid aerosolizing the powder.

  • Sealing: Cap the reaction vessel securely before removing it from the blast shield area to prevent accidental dispersion.

Disposal & Decontamination Plan

Improper disposal of tetrazoles is a leading cause of delayed laboratory incidents.

  • Waste Segregation: Create a dedicated waste stream exclusively for tetrazole and energetic derivatives. Do NOT mix with heavy metal waste [1].

  • Desensitization (Critical Step): Add water or a compatible solvent (e.g., isopropanol) to the solid waste container to maintain a damp state (>20% liquid by weight). Causality: Solvation acts as a physical buffer, mitigating the friction and shock sensitivity of the nitrogen-rich core. Allowing the material to evaporate to dryness creates a severe explosion hazard[2].

  • Surface Decontamination: Wipe down the balance, spatulas, and fume hood surfaces with a 5% sodium bicarbonate ( NaHCO3​ ) solution. Causality: The mildly basic solution deprotonates the 2H-tetrazole ring, converting any residual powder into a highly water-soluble sodium salt, ensuring complete removal from the workspace.

References[1] 5-Aminotetrazole - Santa Cruz Biotechnology: Material Safety Data Sheet. scbt.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzle8vDaawSREIyuSbprG0gmlkOznaLG1hUjtuAhg1U4lwcz-stmE87GHY1Se5yYT6iNhG72scDTM3tkKcZf5gq04QdxOQMaIVPrGgUuuvqRn8ta_ovXWunZvurzshf-vRqTRu[2]Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99% - Cole-Parmer. coleparmer.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKP3QWqcG4W_NtDnrkN7ciJ5Z7_fAUDgTgqoGsaCNDoH8DNRKPb4Xmlo1m6HjiwcHwRwd2HDGVg0Qq-_t5NV-lJKr9MaZbHXuUQHVKR1omv8QyidayFV8AuhHtzDUTuLClfXqhIhiSJrWZvDOp[4]5-Amino-1H-tetrazole - SAFETY DATA SHEET. tcichemicals.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu0Yte-P-zbDfUqZAXRS2gF7s7N8VwereurkylijE8tjoJPWNw6haQRfXZjpo46OTgyPZ1m3L-O_FNm5vt_87ybMcRbddJRaxAul5dL-v-ZC_k3wgu5y7MzQYPX5a52-jbI9xr2j9VItg4nAEW68YkHQ==[3]Safety Data Sheet: Diisopropylammonium tetrazolide - Carl ROTH. carlroth.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlgFVlp_Z4d_gQw64SDGCb2LMni8yc7-8NQ1ws3h7CpPZu8-1obv-InbeKmfDOifJU9D7vKNShDPRZyYg07-CvxjwpP4i4LIzKFdxb0Q9Jhdxkmg6iK3Ssy3QhM9Ri_n_twA8I1HYJV2fJ6GM_IQDSVgdyvWHptK9-ykmDjFYFDy35UZFz22OcECPa6yEtoUOMQg6cTFMshIO1h05rRo2yuns7dYO7CIVZ00PJSLI-b8cSEvcRJCVgFAeG0IGNydrmNeuhNjjz-zkmnqcYl8GD-9CsnbZmWRAjyGMQYuhJRVl69nJiDVDtBMRHLVPeq38XCZa-oTcfTj3jDWeVvs47Ntcd8AC0JMskqSOiSsUbyIvk7EYgw0opetxa8jzEOpwdEot9MpXIuHq9LXAHd-Sj_zU6FgmP01EbfGhIgie6NCsLtC7QShtvhlzgi5IiZkI1vJk6KJ7S

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n,n-Di(propan-2-yl)-2h-tetrazol-5-amine
Reactant of Route 2
n,n-Di(propan-2-yl)-2h-tetrazol-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.